3,5-dibromo-2H-Pyran-2-one
Description
The exact mass of the compound 3,5-dibromo-2H-Pyran-2-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Pyrones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5-dibromo-2H-Pyran-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dibromo-2H-Pyran-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromopyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2O2/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXYPWZJEXLAIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)OC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3,5-dibromo-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has shown that a comprehensive understanding of a reagent's fundamental chemical properties is paramount to its effective and innovative application. This guide is crafted to provide an in-depth, field-proven perspective on 3,5-dibromo-2H-pyran-2-one, a versatile and highly reactive building block. We will move beyond a simple recitation of facts to explore the causality behind its reactivity, enabling you to harness its full synthetic potential. Every piece of data and every protocol herein is presented with the goal of ensuring scientific integrity and empowering your research endeavors.
Introduction to a Versatile Heterocycle
3,5-dibromo-2H-pyran-2-one is a halogenated lactone that has garnered significant interest in synthetic organic chemistry. Its rigid, planar structure, coupled with the electronic influence of the two bromine atoms and the conjugated lactone system, imparts a unique and powerful reactivity profile. This molecule is not merely a passive scaffold but an active participant in a range of chemical transformations, most notably as a highly versatile diene in cycloaddition reactions. The strategic placement of the bromine atoms allows for selective functionalization, making it a valuable precursor for the synthesis of complex molecular architectures. The 2H-pyran-2-one core itself is a privileged scaffold found in numerous natural products with diverse biological activities, hinting at the potential of its halogenated derivatives in medicinal chemistry.[1][2]
Physicochemical and Spectroscopic Profile
A thorough characterization of a compound's physical and spectroscopic properties is the bedrock of its reliable use in the laboratory.
Physical Properties
The physical state and solubility of 3,5-dibromo-2H-pyran-2-one are critical for planning and executing reactions.
| Property | Value | Source |
| Molecular Formula | C₅H₂Br₂O₂ | [3] |
| Molecular Weight | 253.88 g/mol | [3] |
| Appearance | Pale yellow solid | [4] |
| Melting Point | 63.0–64.7 °C | [4] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate. | Inferred from synthetic procedures[4] |
Spectroscopic Characterization
The following spectroscopic data provides the fingerprint for the unambiguous identification of 3,5-dibromo-2H-pyran-2-one.
The NMR spectra reveal the electronic environment of the hydrogen and carbon atoms within the molecule.
| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |
| ¹H NMR (600 MHz, CDCl₃) | 7.59 | d | 2.4 | H-4 or H-6 |
| 7.74 | d | 2.4 | H-6 or H-4 | |
| ¹³C NMR (150 MHz, CDCl₃) | 99.9 | C-3 or C-5 | ||
| 113.5 | C-5 or C-3 | |||
| 146.6 | C-4 or C-6 | |||
| 149.5 | C-6 or C-4 | |||
| 156.4 | C-2 (Carbonyl) |
Source: Organic Syntheses, 2015, 92, 148-155[4]
The two doublets in the ¹H NMR spectrum with a small coupling constant are characteristic of the two protons on the pyranone ring. The ¹³C NMR spectrum clearly shows the five distinct carbon environments, including the carbonyl carbon at 156.4 ppm.
The IR spectrum highlights the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3120, 3079 | Weak | =C-H stretch |
| 1718 | Strong | C=O stretch (α,β-unsaturated lactone) |
| 1602, 1516 | Medium | C=C stretch |
| 1362, 1311, 1204 | Medium | C-O stretch |
| 1064, 973, 852 | Medium-Strong | Fingerprint region, C-Br stretch |
Source: Organic Syntheses, 2015, 92, 148-155[4]
The strong absorption at 1718 cm⁻¹ is a definitive indicator of the α,β-unsaturated lactone carbonyl group.
Mass spectrometry provides information about the molecular weight and fragmentation pattern. Due to the presence of two bromine atoms, the mass spectrum of 3,5-dibromo-2H-pyran-2-one will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, a molecule with two bromine atoms will show a triplet of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 1:2:1.
While specific fragmentation data is not detailed in the available literature, the molecular ion cluster would be centered around m/z 252, 254, and 256.
Synthesis of 3,5-dibromo-2H-pyran-2-one
A reliable and scalable synthesis is crucial for the widespread use of any chemical reagent. The following protocol is adapted from a well-established Organic Syntheses procedure, which ensures its reproducibility.[4]
Synthetic Scheme
Figure 1: Synthesis of 3,5-dibromo-2H-pyran-2-one.
Detailed Experimental Protocol
Materials:
-
Coumalic acid
-
N-Bromosuccinimide (NBS)
-
Tetrabutylammonium bromide (TBAB)
-
Chloroform (CHCl₃)
-
Hexane
-
Dichloromethane (CH₂Cl₂)
-
Silica gel
Procedure:
-
Reaction Setup: In a 200-mL two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add N-bromosuccinimide (15.8 g, 88.9 mmol, 2.5 equiv) and tetrabutylammonium bromide (571 mg, 1.77 mmol, 0.05 equiv). To this, add chloroform (50 mL).
-
Addition of Starting Material: Add coumalic acid (5.00 g, 35.7 mmol) to the stirring solution.
-
Reaction: Heat the reaction mixture in an oil bath at 50 °C for 12 hours.
-
Workup: After cooling to room temperature, add hexane (100 mL). The resulting two-phase mixture will become one phase with vigorous stirring.
-
Purification (Initial): To remove the succinimide byproduct, filter the mixture through a short plug of silica gel (50 g), eluting with a 1:1 mixture of dichloromethane-hexane. Monitor the elution by TLC.
-
Concentration: Concentrate the filtrate using a rotary evaporator.
-
Purification (Final): Purify the crude product by flash column chromatography on silica gel using a hexane-dichloromethane (3:2) eluent.
-
Isolation: Combine the product-containing fractions and concentrate under reduced pressure to afford 3,5-dibromo-2H-pyran-2-one as a pale yellow solid (yields typically in the 51-53% range).[4]
Self-Validation: The purity of the final product should be confirmed by melting point analysis and comparison of its ¹H NMR, ¹³C NMR, and IR spectra with the data provided in section 2.2.
Chemical Reactivity and Synthetic Applications
The reactivity of 3,5-dibromo-2H-pyran-2-one is dominated by its conjugated π-system and the presence of two bromine atoms, which serve as versatile synthetic handles.
Diels-Alder Reactions: An Ambident Diene
3,5-dibromo-2H-pyran-2-one is a highly effective diene in [4+2] cycloaddition reactions. The term "ambident diene" refers to its ability to react with both electron-rich and electron-poor dienophiles.[5][6] This dual reactivity is attributed to the electronic nature of the bromine substituents, which can either withdraw or donate electron density. This makes it more reactive and stereoselective than its non-brominated or mono-brominated counterparts.[7]
Figure 2: General scheme of the Diels-Alder reaction.
The initial cycloadducts are bicyclic lactones, which can be valuable synthetic intermediates. The two bromine atoms on these adducts can be selectively manipulated in subsequent reactions.
Nucleophilic Substitution and Cross-Coupling Reactions
The bromine atoms at the C3 and C5 positions are susceptible to displacement by nucleophiles, although the reactivity can be influenced by the electronic nature of the pyranone ring. Ring-opening reactions can be a competing pathway with certain strong nucleophiles.[8][9]
Of particular synthetic utility are palladium-catalyzed cross-coupling reactions. For instance, 3,5-dibromo-2-pyrone undergoes facile palladium-catalyzed amination reactions with various primary and secondary amines to regioselectively furnish 3-amino-5-bromo-2-pyrones in good to excellent yields.[5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,5-dibromo-2H-pyran-2-one | C5H2Br2O2 | CID 11379789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Data of 3,5-dibromo-2H-pyran-2-one
Introduction
3,5-dibromo-2H-pyran-2-one is a halogenated heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. As with any novel compound, a thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule's identity and purity. This guide offers a comprehensive overview of the expected spectroscopic data for 3,5-dibromo-2H-pyran-2-one, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Predicted Spectroscopic Features
The structure of 3,5-dibromo-2H-pyran-2-one, with the IUPAC numbering scheme, is presented below. This structure forms the basis for all subsequent spectroscopic predictions.
Figure 1: Structure of 3,5-dibromo-2H-pyran-2-one.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. For 3,5-dibromo-2H-pyran-2-one, two distinct signals are expected, corresponding to the two vinylic protons.
Table 1: Predicted ¹H NMR Data for 3,5-dibromo-2H-pyran-2-one (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.8 - 8.2 | Doublet (d) | ~2-3 |
| H-6 | 7.4 - 7.8 | Doublet (d) | ~2-3 |
Interpretation of Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 3,5-dibromo-2H-pyran-2-one will exhibit two signals in the downfield region, characteristic of vinylic protons.
-
Chemical Shifts: The protons H-4 and H-6 are attached to sp² hybridized carbon atoms within an electron-deficient π-system, due to the electron-withdrawing effects of the carbonyl group and the two bromine atoms. This deshielding effect will cause their signals to appear at a high chemical shift, likely in the range of 7.4 to 8.2 ppm. The exact positions will be influenced by the combined inductive and resonance effects of the substituents. For comparison, the vinylic protons in unsubstituted 2H-pyran-2-one resonate at lower fields, and the presence of two bromine atoms is expected to further deshield these protons. The proton at the C-4 position is anticipated to be slightly more downfield than the H-6 proton due to its proximity to the electron-withdrawing bromine at C-3 and the anisotropic effect of the carbonyl group.
-
Multiplicity: The two protons, H-4 and H-6, are not adjacent to each other. However, they are expected to exhibit a small long-range coupling (⁴J coupling) through the π-system of the diene. This will result in both signals appearing as doublets, with a small coupling constant (J) of approximately 2-3 Hz.
-
Integration: The integral of each doublet will correspond to one proton, resulting in a 1:1 integration ratio.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 3,5-dibromo-2H-pyran-2-one in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a standard NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale to the TMS signal at 0 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. For 3,5-dibromo-2H-pyran-2-one, five distinct signals are expected for the five carbon atoms in the ring.
Table 2: Predicted ¹³C NMR Data for 3,5-dibromo-2H-pyran-2-one (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | 155 - 160 |
| C-3 (C-Br) | 110 - 115 |
| C-4 | 140 - 145 |
| C-5 (C-Br) | 105 - 110 |
| C-6 | 135 - 140 |
Interpretation of Predicted ¹³C NMR Spectrum
The predicted proton-decoupled ¹³C NMR spectrum will show five distinct singlets.
-
Chemical Shifts:
-
C-2: The carbonyl carbon will be the most downfield signal, typically appearing in the 155-160 ppm range for an α,β-unsaturated lactone.[1]
-
C-3 and C-5: The carbons directly bonded to the electronegative bromine atoms will be significantly shielded due to the "heavy atom effect".[2] This effect is known to cause an upfield shift for carbons attached to heavier halogens. Therefore, C-3 and C-5 are expected to resonate in the upfield region for sp² carbons, likely between 105 and 115 ppm.
-
C-4 and C-6: These are vinylic carbons. C-4, being adjacent to two brominated carbons, will be more deshielded and is predicted to appear around 140-145 ppm. C-6, adjacent to the ring oxygen, will also be deshielded and is expected in the 135-140 ppm range.
-
Figure 2: Predicted ¹³C NMR chemical shifts for 3,5-dibromo-2H-pyran-2-one.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 100 or 125 MHz NMR spectrometer is typically used for ¹³C NMR.
-
Acquisition Parameters:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0-200 ppm.
-
A pulse angle of 30-45 degrees is appropriate.
-
Use a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
Processing: Process the FID similarly to the ¹H spectrum. The chemical shifts are referenced to the solvent signal (CDCl₃ at 77.16 ppm) or the internal TMS standard (0 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Table 3: Predicted IR Absorption Bands for 3,5-dibromo-2H-pyran-2-one
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 1730 - 1750 | C=O stretch (lactone) | Strong |
| 1620 - 1650 | C=C stretch | Medium |
| 1200 - 1250 | C-O-C stretch (asymmetric) | Strong |
| 1000 - 1100 | C-O-C stretch (symmetric) | Medium |
| 800 - 900 | =C-H bend (out-of-plane) | Medium-Strong |
| 550 - 650 | C-Br stretch | Medium-Strong |
Interpretation of Predicted IR Spectrum
-
Carbonyl Stretch (C=O): The most characteristic absorption will be a strong, sharp peak in the region of 1730-1750 cm⁻¹ corresponding to the stretching vibration of the carbonyl group in the α,β-unsaturated six-membered lactone ring. The exact position is influenced by ring strain and conjugation. For comparison, simple six-membered lactones absorb around 1740 cm⁻¹.[3]
-
Carbon-Carbon Double Bond Stretch (C=C): The stretching of the carbon-carbon double bonds in the ring will give rise to one or more medium intensity bands in the 1620-1650 cm⁻¹ region.
-
Carbon-Oxygen Stretches (C-O): The C-O-C stretching vibrations of the ester group will result in strong absorptions in the fingerprint region. An asymmetric stretch is expected around 1200-1250 cm⁻¹, and a symmetric stretch is anticipated between 1000 and 1100 cm⁻¹.[4]
-
Carbon-Hydrogen Bend (=C-H): The out-of-plane bending vibrations of the vinylic C-H bonds will produce medium to strong absorptions in the 800-900 cm⁻¹ range.
-
Carbon-Bromine Stretch (C-Br): The stretching vibrations of the C-Br bonds will appear as medium to strong bands in the lower frequency region of the spectrum, typically between 550 and 650 cm⁻¹.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): Grind a small amount of the sample (1-2 mg) with about 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal absorption in the regions of interest and use a liquid cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure solvent) and subtract it from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Table 4: Predicted Key Fragments in the Mass Spectrum of 3,5-dibromo-2H-pyran-2-one
| m/z | Proposed Fragment | Comments |
| 252/254/256 | [C₅H₂Br₂O₂]⁺˙ (M⁺˙) | Molecular ion peak with characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio). |
| 224/226/228 | [M - CO]⁺˙ | Loss of carbon monoxide. |
| 173/175 | [M - Br]⁺ | Loss of a bromine radical. |
| 145/147 | [M - Br - CO]⁺ | Loss of a bromine radical and carbon monoxide. |
| 94 | [M - 2Br]⁺˙ | Loss of both bromine radicals. |
| 66 | [C₅H₂O]⁺˙ | Further fragmentation. |
Interpretation of Predicted Mass Spectrum
-
Molecular Ion Peak (M⁺˙): The most critical feature will be the molecular ion peak. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio), the molecular ion will appear as a characteristic cluster of three peaks at m/z 252, 254, and 256, with relative intensities of approximately 1:2:1. This isotopic pattern is a definitive indicator of the presence of two bromine atoms in the molecule.
-
Fragmentation Pattern: The fragmentation of 3,5-dibromo-2H-pyran-2-one is expected to proceed through several key pathways:
-
Loss of Carbon Monoxide: A common fragmentation pathway for lactones is the loss of a neutral CO molecule (28 Da), which would result in a fragment ion cluster at m/z 224/226/228.
-
Loss of Bromine: Cleavage of a C-Br bond can lead to the loss of a bromine radical (79 or 81 Da), resulting in a fragment ion at m/z 173/175.
-
Consecutive Losses: Subsequent fragmentation could involve the loss of both a bromine radical and a CO molecule, giving a fragment at m/z 145/147.
-
Loss of Both Bromine Atoms: A peak at m/z 94 would correspond to the loss of both bromine atoms.
-
Figure 3: Predicted major fragmentation pathways for 3,5-dibromo-2H-pyran-2-one.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion, a heated direct insertion probe, or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Impact (EI) ionization, typically at 70 eV, to induce fragmentation.
-
Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus mass-to-charge ratio (m/z).
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 3,5-dibromo-2H-pyran-2-one. By drawing upon fundamental spectroscopic principles and data from analogous compounds, a comprehensive spectroscopic profile has been constructed. This information is intended to be a valuable tool for the identification, characterization, and quality control of this compound in research and development settings. The provided experimental protocols offer a practical starting point for acquiring high-quality spectroscopic data. As with any prediction, experimental verification is the ultimate confirmation of the molecular structure.
References
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Chemistry LibreTexts. 13C NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy. [Link]
-
Chemistry Stack Exchange. Calculated 13C NMR Shifts of brominated Carbons. [Link]
-
International Journal of Advanced Research in Biological Sciences. Synthesis, structure characterization and biological activity of new coumarin derivatives. [Link]
-
Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
ResearchGate. 1H NMR spectrum (CDCl3, 300 MHz) of coumarin isolated from an aqueous extract of seeds of Amburana cearensis. [Link]
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SCIRP. 13C-NMR Data from Coumarins from Moraceae Family. [Link]
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
-
Worldwidejournals.com. Electron Impact Ionization Mass Spectra of 3 - Substituted-6, 8 – Dibromo Coumarins. [Link]
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An In-depth Technical Guide to 3,5-dibromo-2H-pyran-2-one: Physicochemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-dibromo-2H-pyran-2-one is a halogenated heterocyclic compound belonging to the α-pyrone class. The pyran-2-one scaffold is a recurring motif in numerous natural products and biologically active molecules, exhibiting a wide range of pharmacological properties. The introduction of bromine atoms onto the pyran ring significantly influences the molecule's reactivity and potential as a versatile building block in organic synthesis. This guide provides a comprehensive overview of the physical and chemical properties of 3,5-dibromo-2H-pyran-2-one, its synthesis, reactivity, and its emerging role in medicinal chemistry and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3,5-dibromo-2H-pyran-2-one is fundamental for its application in research and development. The key properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 3,5-dibromopyran-2-one | [1] |
| Molecular Formula | C₅H₂Br₂O₂ | [1] |
| Molecular Weight | 253.88 g/mol | [1] |
| Appearance | Brown solid | [2] |
| Melting Point | 55.5–58.5 °C | [2] |
| Boiling Point | Not experimentally determined. | |
| Solubility | Data not explicitly available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate based on its structure and the solubility of related compounds.[3] |
Molecular Structure
The structure of 3,5-dibromo-2H-pyran-2-one features a six-membered unsaturated lactone ring with bromine substituents at the 3 and 5 positions. This arrangement of atoms and functional groups dictates its chemical behavior.
Caption: Synthetic workflow for 3,5-dibromo-2H-pyran-2-one.
Reactivity and Synthetic Applications
3,5-dibromo-2H-pyran-2-one is a versatile building block in organic synthesis, primarily due to the presence of two reactive bromine atoms and the diene system within the pyrone ring.
Diels-Alder Reactions: The pyran-2-one ring can act as a diene in Diels-Alder reactions. 3,5-dibromo-2-pyrone is a potent neutral diene that reacts with both electron-poor and electron-rich dienophiles. [4]These cycloaddition reactions provide a powerful route to complex polycyclic structures.
Cross-Coupling Reactions: The bromine atoms at the 3 and 5 positions are susceptible to various palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings. [4]This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at these positions. The regioselectivity of these reactions can often be controlled by the choice of reaction conditions. [4] Applications in Drug Development:
While specific applications of 3,5-dibromo-2H-pyran-2-one in the synthesis of marketed drugs are not widely reported, the pyran-2-one scaffold is a key component of many biologically active compounds. [5]Derivatives of pyran-2-one have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The ability to functionalize the 3,5-dibromo-2H-pyran-2-one core through cross-coupling and other reactions makes it an attractive starting material for the generation of libraries of novel compounds for drug discovery screening.
Caption: Reactivity and synthetic utility of 3,5-dibromo-2H-pyran-2-one.
Safety and Handling
3,5-dibromo-2H-pyran-2-one is classified as a hazardous substance and should be handled with appropriate safety precautions.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
3,5-dibromo-2H-pyran-2-one is a valuable and reactive building block in organic synthesis. Its well-defined synthesis and the presence of two addressable bromine atoms make it an attractive starting material for the construction of complex molecular architectures. While its direct application in marketed pharmaceuticals is not yet established, its potential for generating diverse libraries of compounds for drug discovery is significant. Further research into the reactivity and biological activity of derivatives of 3,5-dibromo-2H-pyran-2-one is warranted and holds promise for the development of new therapeutic agents.
References
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Introduction: The Prominence of the 2-Pyrone Scaffold
An In-Depth Technical Guide to 3,5-dibromo-2H-pyran-2-one: Synthesis, Reactivity, and Applications
The 2-pyrone (or α-pyrone) ring is a privileged heterocyclic scaffold that is a constituent of numerous natural products and pharmacologically active compounds.[1] These six-membered unsaturated lactones exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, cytotoxic, and neuroprotective properties.[2][3][4] Their unique electronic structure, which combines features of a conjugated diene and an α,β-unsaturated ester, imparts versatile reactivity, making them powerful building blocks in synthetic organic chemistry.[1][5] Halogenated pyrones, in particular, serve as highly adaptable intermediates, where the halogen atoms act as synthetic handles for diversification through cross-coupling reactions. This guide focuses on 3,5-dibromo-2H-pyran-2-one, a key derivative whose strategic placement of two bromine atoms opens extensive possibilities for the synthesis of complex molecular architectures for research, drug discovery, and materials science.
Nomenclature and Structure Elucidation
According to IUPAC standards, the correct name for the compound is 3,5-dibromopyran-2-one .[6] The common name, 3,5-dibromo-2H-pyran-2-one, is also widely used to explicitly denote the position of the saturated carbon in the parent pyran ring system before the introduction of the ketone.
The structure consists of a six-membered pyran-2-one ring with bromine substituents at the C3 and C5 positions. The numbering of the ring begins at the heteroatom (oxygen) as position 1 and proceeds towards the carbonyl group, which is at position 2.
Physicochemical Properties
The key physical and computed properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| Molecular Weight | 253.88 g/mol | [6] |
| Monoisotopic Mass | 251.84215 Da | [7] |
| IUPAC Name | 3,5-dibromopyran-2-one | [6] |
| SMILES | C1=C(C(=O)OC=C1Br)Br | [6] |
| InChIKey | MLXYPWZJEXLAIM-UHFFFAOYSA-N | [6] |
| XLogP3-AA (Predicted) | 2.1 | [7] |
| Hydrogen Bond Donors | 0 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
Synthesis and Purification
The synthesis of 3,5-dibromo-2H-pyran-2-one can be achieved via a multi-step sequence starting from the more accessible 5,6-dihydro-2H-pyran-2-one. The pathway involves sequential bromination and elimination reactions. A well-documented procedure in Organic Syntheses outlines the preparation of a key intermediate, 3,5-dibromo-5,6-dihydro-2H-pyran-2-one, which serves as the direct precursor.[8]
Experimental Protocol: Synthesis of 3,5-dibromo-2H-pyran-2-one
This protocol is adapted from established methods for pyrone bromination and dehydrobromination.[8]
Step 1: Synthesis of 3-Bromo-5,6-dihydro-2H-pyran-2-one
-
Charge a 1-L, three-necked, round-bottomed flask with 5,6-dihydro-2H-pyran-2-one (0.103 mol) and 350 mL of methylene chloride.
-
Slowly add a solution of bromine (0.105 mol) in 130 mL of methylene chloride over 4 hours. Maintain the temperature with external cooling as the reaction is exothermic.
-
After the addition is complete, stir the pale orange solution for 2 hours until the color fades.
-
Cool the reaction mixture in an ice bath and add triethylamine (0.107 mol) via syringe over 2 minutes. This step induces elimination of HBr to form the C3-C4 double bond.
-
Stir the colorless solution for 40 minutes. Transfer to a separatory funnel, wash twice with 150 mL of water, dry the organic phase over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude 3-bromo-5,6-dihydro-2H-pyran-2-one, which can be purified by distillation or used directly in the next step.
Step 2: Synthesis of 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one
-
In a flame-dried, 1-L round-bottomed flask under a nitrogen atmosphere, combine 3-bromo-5,6-dihydro-2H-pyran-2-one (0.089 mol), N-bromosuccinimide (NBS, 0.093 mol), and benzoyl peroxide (3.3 mmol, radical initiator) in 450 mL of carbon tetrachloride.
-
Reflux the mixture vigorously at 100°C for approximately 4.5 hours. The benzoyl peroxide initiates allylic bromination at the C5 position.
-
Cool the reaction mixture to room temperature. Collect the precipitate (succinimide) by suction filtration.
-
Concentrate the filtrate under reduced pressure to afford crude 3,5-dibromo-5,6-dihydro-2H-pyran-2-one as an amber liquid, which is sufficiently pure for the final step.[8]
Step 3: Dehydrobromination to 3,5-dibromo-2H-pyran-2-one
-
Dissolve the crude 3,5-dibromo-5,6-dihydro-2H-pyran-2-one (approx. 0.08 mol) in a suitable solvent such as diethyl ether or methylene chloride (300 mL).
-
Cool the solution in an ice bath and add a hindered, non-nucleophilic base like triethylamine (1.2 equivalents, ~0.1 mol) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) dropwise.
-
The base will abstract a proton from C6, leading to the elimination of HBr and the formation of the C5-C6 double bond, resulting in the aromatic 2-pyrone ring.
-
Allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, wash the reaction mixture with water, 1M HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure 3,5-dibromo-2H-pyran-2-one.
Spectroscopic Characterization
Verifying the structure and purity of the final compound is critical. The expected spectroscopic data are as follows:
-
¹H NMR (Proton NMR): The molecule has two protons attached to the pyrone ring. The proton at C4 (H4) and the proton at C6 (H6) will appear as distinct signals. Due to the electron-withdrawing effects of the adjacent bromine and carbonyl group, H4 will be downfield. H6, adjacent to the ring oxygen, will also be downfield. They should appear as doublets due to mutual coupling (⁴J coupling, typically small, ~1-3 Hz).
-
Expected shifts (in CDCl₃): δ 7.5-8.0 ppm (d, 1H, H4), δ 7.8-8.2 ppm (d, 1H, H6).
-
-
¹³C NMR (Carbon NMR): Five distinct carbon signals are expected. The carbonyl carbon (C2) will be the most downfield signal. The carbons bearing bromine atoms (C3 and C5) will be significantly shifted compared to an unsubstituted pyrone.
-
Expected shifts (in CDCl₃): δ 155-160 ppm (C2, carbonyl), signals for C3, C4, C5, and C6 would appear in the δ 100-150 ppm range.
-
-
FT-IR (Infrared Spectroscopy): The most prominent peak will be the stretching vibration of the α,β-unsaturated lactone carbonyl group.
-
Expected peaks: ~1720-1740 cm⁻¹ (C=O stretch), ~1550-1650 cm⁻¹ (C=C stretches).
-
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak (M⁺) will appear as a triplet with relative intensities of approximately 1:2:1 for [M]⁺, [M+2]⁺, and [M+4]⁺.
-
Expected m/z: ~252, 254, 256.[7]
-
Reactivity and Chemical Transformations
3,5-dibromo-2H-pyran-2-one is a versatile synthon due to its multiple reactive sites.
A. Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bonds at positions 3 and 5 are prime sites for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Heck reactions. This allows for the introduction of a wide variety of substituents (alkyl, aryl, alkynyl groups), enabling rapid library synthesis. Research has shown that 3,5-dibromo-2-pyrone can undergo facile and regioselective Sonogashira coupling with various alkynes to yield 3-alkynyl-5-bromo-2-pyrones.[9] This regioselectivity is often dictated by the electronic environment of the two bromine atoms, allowing for sequential, controlled functionalization.
B. Diels-Alder Reactions
2-Pyrones can act as dienes in [4+2] cycloaddition (Diels-Alder) reactions.[10] While they are generally considered electron-deficient and thus reluctant dienes, the reaction provides a powerful route to complex bicyclic structures.[10][11] Reaction with a dienophile (e.g., an alkyne) initially forms a bicyclic adduct, which readily undergoes a retro-Diels-Alder reaction by extruding carbon dioxide to yield a substituted benzene ring.[11] This sequence is a valuable method for constructing highly substituted aromatic compounds.
Applications in Research and Drug Development
The synthetic utility of 3,5-dibromo-2H-pyran-2-one makes it a valuable starting material for creating diverse molecular libraries for screening.
-
Scaffold for Medicinal Chemistry: The 2-pyrone nucleus is a core component of many biologically active compounds.[4] Derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][12][13] Specifically, brominated pyran-2-ones have been investigated for their ability to induce apoptosis in cancer cells.[14] This compound provides a direct route to novel analogues for structure-activity relationship (SAR) studies.
-
Intermediate for Complex Molecule Synthesis: Its ability to be selectively functionalized at two positions, coupled with the reactivity of the pyrone ring itself, makes it an ideal intermediate for the total synthesis of natural products and other complex organic molecules.
-
Building Block for Functional Materials: The extended π-system of the pyrone ring and the potential to introduce various conjugated substituents via cross-coupling make its derivatives candidates for investigation in materials science, particularly for applications requiring specific photophysical properties.[2]
Conclusion
3,5-dibromo-2H-pyran-2-one is more than a simple halogenated heterocycle; it is a synthetically powerful and versatile platform for chemical innovation. Its well-defined reactive sites allow for controlled and selective functionalization through modern synthetic methodologies like palladium-catalyzed cross-coupling and Diels-Alder reactions. For researchers in medicinal chemistry, drug discovery, and materials science, this compound represents a strategic starting point for the development of novel, high-value molecules with tailored biological or physical properties. The robust synthetic routes to its preparation and its predictable reactivity ensure its continued importance as a key building block in the scientific community.
References
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Borah, P., Bhattacharyya, D. J., & Saikia, L. (2022). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 27(22), 8031. [Link]
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Posner, G. H., Afarinkia, K., & Dai, H. (1998). An Improved Preparation of 3-Bromo-2H-Pyran-2-One: An Ambiphilic Diene for Diels-Alder Cycloadditions. Organic Syntheses, 75, 111. [Link]
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Jilalat, I. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Journal Marocain de Chimie Hétérocyclique, 21(3), 1-52. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11379789, 3,5-dibromo-2H-pyran-2-one. Retrieved from [Link]
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University of Luxembourg. (n.d.). PubChemLite for 3,5-dibromo-2h-pyran-2-one. Retrieved from [Link]
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Reddy, T. S., Narayanam, M., & Kumar, K. A. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega, 2(8), 5027–5037. [Link]
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Ahmad, I., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Heliyon, 9(4), e14930. [Link]
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Wang, B., Wu, X., & Wang, J. (2007). Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. The Journal of Organic Chemistry, 72(12), 4633–4635. [Link]
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Luo, T., & Dai, M. (2005). A Convenient Synthesis of 2H-Pyran-2-ones and of 3- and 5-Bromo-2H-pyran-2-ones. Organic Letters, 7(12), 2453–2456. [Link]
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O'Connor, K. M., et al. (2008). 2-Pyrones possessing antimicrobial and cytotoxic activities. Bioorganic & Medicinal Chemistry Letters, 18(15), 4359-4362. [Link]
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IOSR Journal. (2023). Advances in the Chemistry and Biological Activities of PYrones: From Natural Products to Drug Discovery. IOSR Journal of Pharmacy and Biological Sciences, 18(5), 1-10. [Link]
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Organic Chemistry Portal. (n.d.). 2-Pyrone synthesis. Retrieved from [Link]
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Li, Y., et al. (2022). Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. Frontiers in Chemistry, 10, 893198. [Link]
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Leist, M. (2020). Sustainable synthesis of 2-pyrones and application of biobased 2-pyrones. University of Regensburg Dissertation. [Link]
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Al-Adiwish, W. M., & Al-Amiery, A. A. (2012). Synthesis and biological activities of some fused pyran derivatives. Journal of the Serbian Chemical Society, 77(1), 17-26. [Link]
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Wikipedia. (n.d.). 2-Pyrone. Retrieved from [Link]
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Kidwai, M., & Poddar, R. (2013). Recent Advances in the Synthesis of 2-Pyrones. Marine Drugs, 11(5), 1580–1611. [Link]
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Tejedor, D., et al. (2017). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 22(8), 1279. [Link]
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An In-depth Technical Guide to the Stability and Storage of 3,5-dibromo-2H-pyran-2-one
Introduction
3,5-dibromo-2H-pyran-2-one is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development. Its utility primarily stems from the electron-withdrawing and donating capabilities of the bromine substituents, which modulate the reactivity of the pyrone ring in various chemical transformations, most notably in Diels-Alder cycloadditions. This dual reactivity allows for its application in the synthesis of complex molecular architectures. However, the very features that make this compound a valuable reagent also contribute to its inherent instability. This guide provides a comprehensive overview of the stability and recommended storage conditions for 3,5-dibromo-2H-pyran-2-one, drawing upon established chemical principles and data from related structures to offer field-proven insights for maintaining its integrity.
Chemical Stability Profile
The stability of 3,5-dibromo-2H-pyran-2-one is influenced by several factors, including temperature, light, and moisture. Understanding these sensitivities is paramount for ensuring the compound's purity and reactivity in downstream applications.
Thermal Stability
Empirical observations from synthesis procedures indicate that 3,5-dibromo-2H-pyran-2-one exhibits limited stability at ambient temperatures. Purified batches of the compound have been noted to gradually turn yellow when stored at room temperature. This discoloration is a common indicator of degradation, likely involving polymerization or slow decomposition, even though initial NMR analysis may not show significant changes in the primary structure. In contrast, storage for extended periods (weeks) in a refrigerator shows no visible change in color, suggesting that low temperatures are crucial for preserving its integrity.
While high-temperature decomposition pathways for the parent 2-pyrone molecule are known to yield products such as furan and vinylketene through complex rearrangements, these are less relevant for typical storage scenarios. The more pertinent concern is slow degradation over time at moderate temperatures.
Photostability
Halogenated organic compounds, particularly those with bromine atoms on a conjugated system, are often susceptible to photodegradation. The carbon-bromine bond can be cleaved by UV light, leading to the formation of radical species. This can initiate a cascade of degradation reactions, including debromination. For brominated flame retardants, photodegradation via debromination is a well-documented pathway. It is therefore highly probable that 3,5-dibromo-2H-pyran-2-one is light-sensitive and should be protected from light to prevent the formation of impurities.
Hydrolytic Stability
The 2-pyrone core contains a lactone (cyclic ester) functionality, which is susceptible to hydrolysis, especially under basic or acidic conditions, to yield the corresponding open-chain carboxylic acid. While the enzymatic hydrolysis of certain 2-pyrone derivatives has been studied, the rate of non-enzymatic hydrolysis under neutral pH is expected to be slow. However, the presence of moisture, particularly in conjunction with elevated temperatures or trace acidic/basic impurities, can facilitate the opening of the lactone ring over time. Therefore, maintaining anhydrous storage conditions is critical.
Reactivity and Incompatibilities
From a storage perspective, it is crucial to avoid contact with strong oxidizing agents, strong reducing agents, and strong bases. Strong bases can readily catalyze the hydrolysis of the lactone ring. The high reactivity of 3,5-dibromo-2H-pyran-2-one in cycloaddition reactions also implies that it should be stored in an inert environment to prevent unintended reactions with atmospheric components or other reactive chemicals.
Proposed Degradation Pathways
Based on the chemical nature of 3,5-dibromo-2H-pyran-2-one, several degradation pathways can be postulated. These pathways are critical for developing analytical methods to monitor the stability of the compound.
Caption: Postulated degradation pathways for 3,5-dibromo-2H-pyran-2-one.
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of 3,5-dibromo-2H-pyran-2-one, the following storage and handling procedures are recommended:
-
Temperature: Store in a refrigerator at 2-8°C.[1] Avoid repeated freeze-thaw cycles if the compound is stored in a freezer.
-
Light: Store in an amber, tightly sealed vial to protect from light.[1] For added protection, the vial can be wrapped in aluminum foil or stored in a light-opaque secondary container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture.
-
Moisture: Ensure the compound is stored in a dry environment. The use of a desiccator is recommended.
-
Container: Use a clean, dry, and inert container, such as a glass vial with a PTFE-lined cap.
-
Handling: When handling, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound. Use clean, dry spatulas and work in a controlled environment (e.g., a glove box or under a stream of inert gas) for sensitive applications.
Protocol for Stability Assessment
A forced degradation study is essential to understand the intrinsic stability of 3,5-dibromo-2H-pyran-2-one and to develop a stability-indicating analytical method.
Experimental Workflow for Forced Degradation
Caption: Workflow for a forced degradation study of 3,5-dibromo-2H-pyran-2-one.
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a stock solution of 3,5-dibromo-2H-pyran-2-one in a suitable solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C.
-
Alkaline Degradation: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature.
-
Thermal Degradation: Store the solid compound in an oven at 60°C.
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines.
-
Sampling and Analysis: At specified time intervals, withdraw aliquots, neutralize the acidic and basic samples, and dilute appropriately. Analyze all samples by a stability-indicating HPLC method.
Analytical Methods for Purity and Stability Monitoring
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of 3,5-dibromo-2H-pyran-2-one.
| Technique | Application | Key Parameters and Observations |
| HPLC-UV | Purity assessment, quantification of parent compound and degradation products. | Reversed-phase C18 column with a mobile phase of acetonitrile and water. UV detection at a wavelength corresponding to the chromophore of the pyrone ring (e.g., 210-300 nm). A gradient elution may be necessary to separate polar and non-polar impurities. |
| LC-MS | Identification of degradation products. | Coupling the HPLC system to a mass spectrometer allows for the determination of the molecular weights of impurities, aiding in the elucidation of degradation pathways. The isotopic pattern of bromine (two peaks of nearly equal intensity separated by 2 m/z units) is a key diagnostic feature. |
| ¹H and ¹³C NMR | Structural confirmation and identification of major impurities. | Provides detailed structural information. Changes in chemical shifts or the appearance of new signals can indicate degradation. |
| FTIR | Confirmation of functional groups. | The characteristic C=O stretch of the lactone (around 1720-1750 cm⁻¹) and C-Br stretches can be monitored. The appearance of a broad O-H stretch could indicate hydrolysis. |
| TLC | Rapid monitoring of reactions and purity checks. | Silica gel plates with a mobile phase such as hexane:ethyl acetate. Visualization under UV light. |
Conclusion
3,5-dibromo-2H-pyran-2-one is a valuable but inherently sensitive chemical compound. Its stability is significantly impacted by temperature and light, and it is susceptible to hydrolysis. By implementing the stringent storage and handling protocols outlined in this guide, researchers can minimize degradation and ensure the compound's integrity for synthetic applications. The proposed stability assessment and analytical methodologies provide a robust framework for monitoring the purity of 3,5-dibromo-2H-pyran-2-one, ensuring reliable and reproducible experimental outcomes.
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An In-depth Technical Guide to the Reactivity Profile of 3,5-dibromo-2H-pyran-2-one
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis, the demand for versatile and highly functionalized building blocks is incessant. Among these, 3,5-dibromo-2H-pyran-2-one has emerged as a molecule of significant interest for researchers, synthetic chemists, and professionals in drug development. Its unique electronic and structural features, characterized by the presence of two bromine atoms on a pyran-2-one scaffold, impart a rich and tunable reactivity profile. This guide provides an in-depth exploration of the core reactivity of 3,5-dibromo-2H-pyran-2-one, offering insights into its behavior in key organic transformations and its application in the synthesis of complex molecular architectures.
The pyran-2-one core itself is a privileged scaffold found in numerous natural products with diverse biological activities. The strategic placement of bromine atoms at the C3 and C5 positions not only provides handles for subsequent functionalization through cross-coupling and substitution reactions but also profoundly influences the dienyl and dienophilic character of the pyranone ring system. This dual reactivity allows for a diverse range of synthetic applications, from the construction of intricate polycyclic systems to the regioselective introduction of various substituents.
This technical guide will delve into the key facets of 3,5-dibromo-2H-pyran-2-one's reactivity, including its pivotal role in Diels-Alder cycloadditions, its utility in regioselective palladium-catalyzed cross-coupling reactions, and its susceptibility to nucleophilic ring-opening. Through a blend of mechanistic elucidation, practical experimental protocols, and illustrative applications, we aim to equip researchers with the knowledge to effectively harness the synthetic potential of this powerful chemical entity.
Physicochemical and Spectroscopic Data
A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₅H₂Br₂O₂ | [1] |
| Molecular Weight | 253.88 g/mol | |
| Appearance | Brown solid | [2] |
| Melting Point | 63.0–64.7 °C | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.74 (d, J = 2.4 Hz, 1H), 7.59 (d, J = 2.4 Hz, 1H) | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 156.4, 149.5, 146.6, 113.5, 99.9 |
I. Diels-Alder Cycloadditions: A Gateway to Cyclic Scaffolds
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings with high stereocontrol. 3,5-Dibromo-2H-pyran-2-one serves as a competent diene in these [4+2] cycloadditions, with the bromine substituents playing a crucial role in modulating its reactivity. Brominated 2-pyrones are considered attractive "ambiphilic" dienes, capable of reacting with both electron-rich and electron-poor dienophiles via normal- and inverse-electron-demand Diels-Alder reactions, respectively, often with good stereocontrol.[3]
The initial cycloadducts are bicyclic lactones, which can be unstable and may undergo spontaneous extrusion of carbon dioxide to yield substituted cyclohexadienes. These dienes can then undergo further transformations, including aromatization or a second Diels-Alder reaction.
Diagram of the General Diels-Alder Reactivity of 3,5-dibromo-2H-pyran-2-one
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The Pyran-2-one Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyran-2-one nucleus, a six-membered heterocyclic lactone, represents a cornerstone in the edifice of medicinal chemistry. Its prevalence in a vast array of natural products with potent biological activities has established it as a "privileged scaffold" for the design and development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive exploration of the multifaceted applications of pyran-2-one derivatives in medicinal chemistry. We will delve into their roles as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, elucidating the underlying mechanisms of action and structure-activity relationships (SAR). Furthermore, this guide will present key synthetic strategies for accessing this versatile scaffold and its analogues, offering field-proven insights to empower researchers in their quest for next-generation therapeutics.
The Pyran-2-one Core: A Foundation of Bioactivity
The 2H-pyran-2-one ring system, characterized by an unsaturated δ-lactone, is a recurring motif in a multitude of natural products, including the antifungal compound fusapyrone and the antibacterial agent ammoresinol.[3] Its inherent chemical features, including the presence of a conjugated system and a reactive lactone, provide a versatile platform for molecular derivatization and interaction with biological targets. The reactivity of the pyran-2-one ring allows for a range of chemical transformations, making it an attractive starting point for the synthesis of diverse compound libraries.[4]
The biological significance of this scaffold is underscored by its presence in approved drugs such as the anticoagulant warfarin and the antiviral tipranavir, highlighting its clinical relevance.[3] The diverse pharmacological profiles of pyran-2-one derivatives stem from their ability to interact with a wide range of biological targets, including enzymes and receptors, through various non-covalent and sometimes covalent interactions.
Therapeutic Frontiers of Pyran-2-one Derivatives
The structural versatility of the pyran-2-one scaffold has been extensively leveraged to develop potent and selective inhibitors for a variety of therapeutic targets. This section will explore the prominent applications of these derivatives in key areas of medicinal chemistry.
Anticancer Activity: Targeting the Hallmarks of Cancer
Pyran-2-one derivatives have emerged as a promising class of anticancer agents, exhibiting a broad spectrum of activities against various cancer cell lines.[5] Their mechanisms of action are often multifaceted, targeting several hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.
Mechanisms of Action:
-
Induction of Apoptosis: Many pyran-2-one derivatives have been shown to induce programmed cell death in cancer cells. For instance, certain synthetic 2-pyrones have demonstrated potent growth inhibitory activities in human ovarian carcinoma (A2780) and chronic myelogenous leukemia (K562) cell lines through the induction of apoptosis.[6]
-
Enzyme Inhibition: Specific pyran-2-one derivatives act as inhibitors of key enzymes involved in cancer progression. For example, some derivatives have shown inhibitory activity against kinases such as EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.
-
Antiproliferative Effects: The antiproliferative activity of pyran-2-one derivatives is a common feature. Studies have shown that some analogues exhibit low micromolar antiproliferative activity and can initiate apoptosis in various human cancerous cells.[5]
Structure-Activity Relationship (SAR) Insights:
The anticancer potency of pyran-2-one derivatives is highly dependent on the nature and position of substituents on the pyran ring. For example, the introduction of phenylethynyl, tetrahydropyranylpropargyl ether, and ethynyl groups at the 4-position of the 6-methyl-2-pyrone scaffold has been shown to be crucial for their anticancer activity.[6]
Illustrative Workflow for Anticancer Evaluation:
Caption: Workflow for the evaluation of anticancer activity of pyran-2-one derivatives.
Anti-inflammatory Properties: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. Pyran-2-one derivatives have demonstrated significant anti-inflammatory potential, primarily through the inhibition of key inflammatory mediators.
Mechanisms of Action:
-
COX-2 Inhibition: A primary mechanism of anti-inflammatory action for many pyran-2-one derivatives is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.
-
Modulation of Cytokine Production: Some derivatives have been shown to modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Structure-Activity Relationship (SAR) Insights:
The anti-inflammatory activity of pyran-2-one derivatives can be fine-tuned by modifying their substitution patterns. For instance, the fusion of a pyrazole ring to the pyran-2-one core has been explored to enhance anti-inflammatory potency.
Antimicrobial and Antiviral Activities: Combating Infectious Diseases
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial and antiviral agents. Pyran-2-one derivatives have shown promise in this arena, exhibiting activity against a range of bacteria, fungi, and viruses.[7]
Antimicrobial Activity:
Certain synthetic 2-pyrones have demonstrated potent inhibitory activity against bacteria such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus, as well as the fungus Botrytis cinerea.[6] The antimicrobial spectrum can be modulated by altering the substituents on the pyran-2-one ring.
Antiviral Activity:
The pyran scaffold is a recognized moiety in antiviral drug design.[8] Pyrano[2,3-c]pyrazoles, for example, have shown virucidal efficacy against various pathogens, including herpes simplex virus 1 (HSV-1).[8] More recently, pyrano[2,3-c]pyrazole derivatives have been investigated as potential inhibitors of human coronavirus 229E.[8]
Synthetic Strategies for Accessing Pyran-2-one Derivatives
The facile synthesis of a diverse range of pyran-2-one derivatives is crucial for exploring their full therapeutic potential. Several synthetic methodologies have been developed to construct this important heterocyclic scaffold.
One-Pot Multicomponent Reactions (MCRs)
MCRs offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. A common MCR for the synthesis of 2-amino-4H-pyran derivatives involves the reaction of an aldehyde, malononitrile, and a C-H activated carbonyl compound in the presence of a catalyst.[9]
General Protocol for a Three-Component Synthesis of 2-Amino-4H-pyran Derivatives:
-
To a solution of the aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), add the active methylene compound (1 mmol) and a catalytic amount of a base (e.g., piperidine, triethylamine).
-
Stir the reaction mixture at room temperature or under reflux for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid product with cold ethanol and dry under vacuum to afford the desired 2-amino-4H-pyran derivative.
Synthesis from β-Ketoesters and Related Precursors
The condensation of β-ketoesters with various reagents is a classical and versatile method for the synthesis of 4-hydroxy-2-pyrones. For example, the self-condensation of ethyl acetoacetate can lead to the formation of dehydroacetic acid, a pyran-2-one derivative.
Illustrative Synthetic Pathway:
Caption: A generalized multicomponent reaction for the synthesis of 2-amino-4H-pyran derivatives.
Future Perspectives and Conclusion
The pyran-2-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent "drug-likeness" and synthetic tractability make it an enduringly attractive template for medicinal chemists. Future research in this area will likely focus on:
-
Target-Specific Design: The rational design of pyran-2-one derivatives that selectively target specific enzymes or receptors to minimize off-target effects and enhance therapeutic efficacy.
-
Exploration of New Biological Activities: Investigating the potential of pyran-2-one derivatives in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders.[1][3]
-
Development of Novel Synthetic Methodologies: The creation of more efficient, sustainable, and diversity-oriented synthetic routes to access novel pyran-2-one analogues.
References
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- Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - MDPI. (2024, February 2).
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Navigating the Chemistry of 3,5-dibromo-2H-pyran-2-one: A Technical Guide to Safety and Hazard Management
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule
3,5-dibromo-2H-pyran-2-one is a halogenated heterocyclic compound with the chemical formula C₅H₂Br₂O₂.[1] As a derivative of 2H-pyran-2-one, it serves as a valuable synthetic intermediate and building block in the development of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[2] The presence of two bromine atoms on the pyrone ring significantly influences its reactivity and, consequently, its toxicological profile. The addition of bromine atoms often enhances the biological activity and reactivity of a molecule, which necessitates a thorough understanding of its safety and handling requirements. This guide provides a comprehensive overview of the known hazards, safe handling protocols, and emergency procedures for 3,5-dibromo-2H-pyran-2-one to ensure its safe and effective use in a laboratory setting.
Section 1: Hazard Identification and GHS Classification
The primary source of hazard information for 3,5-dibromo-2H-pyran-2-one is its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). According to data submitted to the European Chemicals Agency (ECHA), this compound is classified with significant health hazards.[1]
Table 1: GHS Classification of 3,5-dibromo-2H-pyran-2-one [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning[1]
Hazard Pictogram: [1]
The causality behind these classifications lies in the chemical nature of the compound. As a halogenated organic molecule, it can react with biological macromolecules, leading to irritation and toxicity. The α,β-unsaturated carbonyl system within the pyrone ring is a known Michael acceptor, which can contribute to its reactivity with biological nucleophiles.
Section 2: Toxicological Profile
-
Acute Oral Toxicity: The classification as "Harmful if swallowed" (H302) indicates that ingestion of relatively small quantities of the substance may cause significant adverse health effects, and could potentially be fatal.[1]
-
Skin Irritation: Direct contact with the skin is likely to cause inflammation, redness, and discomfort.[1] Prolonged or repeated exposure could lead to more severe dermatitis.
-
Eye Irritation: The compound is classified as a serious eye irritant.[1] Contact with the eyes can cause significant pain, redness, and watering, and may lead to damage if not promptly and properly addressed.
-
Respiratory Irritation: Inhalation of dust or aerosols of 3,5-dibromo-2H-pyran-2-one may irritate the respiratory tract, leading to symptoms such as coughing, sneezing, and shortness of breath.[1]
It is crucial for researchers to understand that the absence of comprehensive toxicological studies does not imply safety. On the contrary, the known classifications warrant a conservative approach, treating the compound with a high degree of caution.
Section 3: Risk Assessment and Mitigation Workflow
A systematic approach to risk assessment is paramount before commencing any work with 3,5-dibromo-2H-pyran-2-one. The following workflow, presented as a flowchart, outlines a self-validating system for ensuring laboratory safety.
Caption: Risk assessment and mitigation workflow for handling 3,5-dibromo-2H-pyran-2-one.
Section 4: Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Given the identified hazards, a stringent set of handling procedures is required. These protocols are designed to minimize the risk of exposure through all potential routes.
Engineering Controls
The primary line of defense is to handle the chemical within a controlled environment.
-
Chemical Fume Hood: All weighing, transfers, and reactions involving 3,5-dibromo-2H-pyran-2-one must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: Ensure the laboratory is well-ventilated. General lab ventilation should not be relied upon as the sole means of protection.
-
Emergency Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing direct contact.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Skin Protection:
-
Gloves: Chemically resistant gloves are required. Nitrile gloves are a common choice, but it is best practice to consult a glove compatibility chart for halogenated organic compounds. Gloves should be inspected for integrity before each use and changed frequently.
-
Lab Coat: A full-sleeved, buttoned laboratory coat must be worn.
-
Clothing: Full-length trousers and closed-toe shoes are mandatory.
-
-
Respiratory Protection: If there is a potential for exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Handling Procedures
-
Designated Area: Clearly designate an area within the fume hood for working with 3,5-dibromo-2H-pyran-2-one.
-
Weighing: Weigh the solid compound on a tared weigh paper or in a sealed container within the fume hood to minimize the generation of dust.
-
Transfers: Use spatulas and other appropriate tools for transferring the solid. Avoid pouring the powder, which can create dust.
-
Housekeeping: Clean the work area thoroughly after each use. All contaminated materials, including weigh papers and disposable gloves, should be disposed of as hazardous waste.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[3]
Section 5: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First Aid Measures
These measures are based on the known hazards and general best practices for chemical exposures.
-
Inhalation: If inhaled, immediately move the affected person to fresh air.[4] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected skin area with copious amounts of water for at least 15 minutes.[5] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention and provide the safety data information to the medical personnel.[6]
Spill and Leak Response
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Control: Prevent the spread of the spill. For a solid, carefully cover it with an absorbent material like vermiculite or sand.
-
Cleanup: Wearing appropriate PPE, carefully scoop the spilled material and absorbent into a labeled, sealed container for hazardous waste disposal. Do not generate dust.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for hazardous waste disposal.
Section 6: Storage and Disposal
Proper storage and disposal are essential for long-term safety and environmental protection.
Storage
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.[3]
-
Store away from incompatible materials, such as strong oxidizing agents.[7]
-
Store in a locked cabinet or area to restrict access.[4]
Disposal
-
All waste containing 3,5-dibromo-2H-pyran-2-one, including contaminated labware and PPE, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this chemical down the drain or in the regular trash.[8]
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11379789, 3,5-dibromo-2H-pyran-2-one. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet - 2,2,2-Tribromoethanol. Retrieved from [Link]
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Boehringer-Ingelheim Pharmaceuticals, Inc. (n.d.). Safety Data Sheet - Pradaxa®. Retrieved from [Link]
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PREMA Products Inc. (2014, November 6). Safety Data Sheet. Retrieved from [Link]
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Jilalat, A. R. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. Retrieved from [Link]
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Carl ROTH. (2025, February 13). Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol. Retrieved from [Link]
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Kotretsou, S. I., et al. (2000). A Convenient Synthesis of 2H-Pyran-2-ones and of 3- and 5-Bromo-2H-pyran-2-ones. ResearchGate. Retrieved from [Link]
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Woo, S. J., et al. (2011). A new 2-pyrone derivative, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one, synergistically enhances radiation sensitivity in human cervical cancer cells. PubMed. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2022). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 3,5-Dibromo-2H-pyran-2-one from Coumalic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 3,5-dibromo-2H-pyran-2-one, a highly versatile building block in synthetic organic chemistry. Derived from coumalic acid, this di-brominated pyrone serves as a potent and neutral diene for Diels-Alder cycloadditions, enabling the construction of complex molecular architectures.[1] The protocol herein is adapted from a robust procedure published in Organic Syntheses, ensuring reliability and reproducibility.[2] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and outline critical safety considerations and characterization data. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a dependable method for accessing this valuable synthetic intermediate.
Introduction and Scientific Rationale
2H-pyran-2-one scaffolds are prevalent in numerous natural products and serve as key intermediates in the synthesis of a wide range of heterocyclic compounds.[3][4] Among its derivatives, 3,5-dibromo-2H-pyran-2-one is particularly noteworthy. Its electron-deficient diene character, modulated by the two bromine atoms, allows it to participate readily in both normal- and inverse-demand Diels-Alder reactions.[1] This reactivity profile makes it an invaluable precursor for synthesizing complex polycyclic systems, including natural product analogues.[1]
The synthesis described here proceeds from coumalic acid via a concurrent electrophilic bromination and a bromo-decarboxylation. This one-pot transformation offers a more direct route compared to earlier multi-step sequences that started from 2-pyrone.[1][2] The reaction employs N-bromosuccinimide (NBS) as a safe and efficient bromine source, avoiding the hazards associated with handling elemental bromine.
Reaction Mechanism
The conversion of coumalic acid to 3,5-dibromo-2H-pyran-2-one is a sophisticated process involving two distinct transformations on the pyrone ring:
-
Electrophilic Aromatic Bromination: The 2H-pyran-2-one ring, while containing an electron-withdrawing lactone group, still possesses sufficient aromatic character to undergo electrophilic substitution. The reaction is initiated by the generation of an electrophilic bromine species from NBS. This electrophile attacks the electron-rich C3 position of the pyrone ring, proceeding through a standard arenium ion intermediate to yield a mono-brominated species.[1][5]
-
Bromo-decarboxylation (Hunsdiecker-type Reaction): Concurrently, the carboxylic acid moiety at the C5 position undergoes a bromo-decarboxylation. It is proposed that the carboxylic acid reacts with the electrophilic bromine to form an unstable acyl hypobromite intermediate. This intermediate then undergoes radical decomposition, extruding carbon dioxide and generating a pyronyl radical. Subsequent trapping of this radical by a bromine atom completes the substitution, replacing the carboxyl group with a bromine atom.[1]
The overall transformation is summarized in the reaction scheme below.
Figure 1: Overall reaction scheme for the synthesis of 3,5-dibromo-2H-pyran-2-one.
Detailed Experimental Protocol
This protocol is designed for the synthesis of 3,5-dibromo-2H-pyran-2-one on a 5-gram scale of coumalic acid. All operations involving volatile solvents and reagents should be performed in a certified chemical fume hood.
Materials and Equipment
Reagents:
-
Coumalic acid (≥98%)
-
N-Bromosuccinimide (NBS) (99%)
-
Tetrabutylammonium bromide (TBAB) (99%)
-
Chloroform (CHCl₃), ACS grade
-
Hexane, ACS grade
-
Dichloromethane (CH₂Cl₂), ACS grade
-
Silica gel (for column chromatography, 230-400 mesh)
-
Ethyl acetate, ACS grade
Equipment:
-
200-mL two-necked round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar (Teflon-coated)
-
Heating mantle or oil bath with temperature control
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Reagent Quantities
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Coumalic Acid | 140.08 | 5.00 g | 35.7 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.96 | 15.8 g | 88.9 | 2.5 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 571 mg | 1.77 | 0.05 |
| Chloroform (CHCl₃) | 119.38 | 50 mL | - | - |
Step-by-Step Procedure
The workflow for the synthesis and purification is outlined below.
Figure 2: Experimental workflow diagram.
-
Reaction Setup: Assemble a 200-mL two-necked round-bottomed flask with a magnetic stir bar and a reflux condenser. Sequentially add N-bromosuccinimide (15.8 g, 88.9 mmol), tetrabutylammonium bromide (571 mg, 1.77 mmol), and chloroform (50 mL).[2]
-
Initiation: Begin stirring the solution and add the coumalic acid (5.00 g, 35.7 mmol). The initial suspension will appear yellow.[2]
-
Reaction: Heat the mixture in an oil bath to 50 °C. The suspension will turn a reddish-orange color. Maintain the temperature and stirring for 12 hours. Evolution of carbon dioxide may be observed.[2]
-
Workup - Succinimide Removal: After 12 hours, cool the reaction mixture to room temperature. Add hexane (100 mL) and stir vigorously until the two-phase mixture becomes homogeneous. Prepare a short plug of silica gel (approx. 50 g) in a Büchner funnel and filter the reaction mixture through it. Elute with a 1:1 mixture of dichloromethane–hexane (approx. 1400 mL) to wash all the product through, leaving the succinimide byproduct on the silica.[2]
-
Monitoring: The progress of the elution can be monitored by TLC using a 5:1 hexane:ethyl acetate eluent. The product has an Rf value of approximately 0.40.[2]
-
Concentration: Combine the filtrates and concentrate using a rotary evaporator (bath temperature 30 °C, 100 mmHg). Caution: Bromine may be generated and co-evaporate during this step; ensure the rotary evaporator is in a well-ventilated fume hood.[2]
-
Purification - Column Chromatography: The resulting crude oil is purified by flash silica-gel column chromatography. The column should be packed using a 3:2 hexane–dichloromethane mixture, and the crude product should be eluted with the same solvent system.[2]
-
Isolation: Collect the fractions containing the desired product (Rf = 0.40). Be careful to avoid contamination from a slower-running byproduct, 5-bromo-2-pyrone (Rf = 0.30).[2] Combine the pure fractions, concentrate on a rotary evaporator, and dry further under high vacuum to afford 3,5-dibromo-2H-pyran-2-one as a pale yellow solid (expected yield: 4.66–4.73 g, 51–53%).[2]
Characterization of 3,5-Dibromo-2H-pyran-2-one
The identity and purity of the synthesized product should be confirmed by spectroscopic analysis. The following data are consistent with the desired compound.[2]
| Property | Description |
| Appearance | Pale yellow solid |
| Melting Point | 63.0–64.7 °C |
| ¹H NMR (600 MHz, CDCl₃) | δ: 7.59 (d, J = 2.4 Hz, 1H), 7.74 (d, J = 2.4 Hz, 1H) |
| ¹³C NMR (150 MHz, CDCl₃) | δ: 99.9, 113.5, 146.6, 149.5, 156.4 |
| IR (ATR) | 3120, 3079, 1718 (C=O), 1602, 1516, 1362, 1204, 1064, 973, 852 cm⁻¹ |
| TLC Rf | 0.40 (5:1 Hexane:Ethyl Acetate) |
| Elemental Analysis | Calculated for C₅H₂Br₂O₂: C, 23.66%; H, 0.79%. Found: C, 23.88%; H, 0.73% |
Storage: The product may gradually turn yellow upon storage at room temperature but shows no decomposition by ¹H NMR. For long-term storage, it is recommended to keep the product in a refrigerator.[2]
Safety and Hazard Management
This procedure involves hazardous materials and should only be performed by trained personnel in a suitable laboratory setting. A thorough risk assessment should be conducted before beginning the experiment.
-
N-Bromosuccinimide (NBS): An irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes.
-
Chloroform: Harmful if swallowed or inhaled and is a suspected carcinogen. It should be handled exclusively in a chemical fume hood.
-
Bromine (Br₂): May be generated in small quantities during the workup.[2] Bromine is highly toxic, corrosive, and can cause severe chemical burns upon contact with skin.[6] Inhalation can lead to severe respiratory distress. All concentration steps must be performed in a well-ventilated fume hood.
-
Tetrabutylammonium Bromide (TBAB): May cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but neoprene or butyl rubber is recommended for extended handling), and safety glasses or goggles, must be worn at all times.
-
Waste Disposal: All chemical waste, including solvents and residual reagents, must be disposed of in accordance with local and institutional regulations. Halogenated and non-halogenated waste streams should be segregated.
Conclusion
The protocol described provides a reliable and well-documented method for the synthesis of 3,5-dibromo-2H-pyran-2-one from coumalic acid. The one-pot bromo-decarboxylation and electrophilic bromination strategy is efficient, yielding a valuable synthetic intermediate in good purity and moderate yield. The product's utility as a diene in Diels-Alder reactions opens avenues for the synthesis of diverse and complex molecular targets. Adherence to the detailed procedural steps and safety precautions is essential for a successful and safe outcome.
References
-
Afzal, S., & Ali, M. (2015). Preparation of 3,5-Dibromo-2-Pyrone From Coumalic Acid. ResearchGate. [Link]
-
Organic Syntheses. (2015). Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Organic Syntheses, 92, 148-155. [Link]
-
Posner, G. H., Afarinkia, K., & Dai, H. (1994). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 72, 93. [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
Jilalat, J. et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. [Link]
-
New Jersey Department of Health. (2016). Bromine - Hazardous Substance Fact Sheet. [Link]
-
Carl ROTH. (n.d.). Bromine solution - Safety Data Sheet. [Link]
-
Gajare, V. S., et al. (2015). ring transformations of 2h-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. HETEROCYCLES, 77(2). [Link]
-
Wiley, R. H., & Smith, N. R. (1951). COUMALIC ACID. Organic Syntheses, 31, 23. [Link]
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Application Notes and Protocols for the Diels-Alder Reaction of 3,5-Dibromo-2H-pyran-2-one
Introduction: Harnessing the Enhanced Reactivity of 3,5-Dibromo-2H-pyran-2-one in [4+2] Cycloadditions
The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of complex six-membered rings in a single, atom-economical step.[1] While 2H-pyran-2-ones are known participants in these cycloadditions, their inherent aromatic character often necessitates harsh reaction conditions, limiting their synthetic utility.[2] This application note details the use of 3,5-dibromo-2H-pyran-2-one as a highly reactive diene in Diels-Alder reactions. The presence of two electron-withdrawing bromine atoms significantly modulates the electronic properties of the pyrone ring, rendering it a more potent and versatile diene for [4+2] cycloadditions with a wide range of dienophiles.[3]
This enhanced reactivity, coupled with the predictable stereochemical outcome of the concerted cycloaddition, provides a powerful tool for the synthesis of complex, functionalized bicyclic lactones. Furthermore, the resulting dibrominated cycloadducts are valuable synthetic intermediates, with the two bromine atoms at distinct electronic environments (vinylic and allylic) offering opportunities for selective downstream functionalization through modern cross-coupling methodologies. This guide provides detailed protocols for the Diels-Alder reaction and subsequent derivatization, aimed at researchers and professionals in drug development and chemical synthesis.
Mechanistic Considerations and Stereochemical Control
The Diels-Alder reaction of 3,5-dibromo-2H-pyran-2-one proceeds via a concerted [4+2] cycloaddition mechanism. The reaction is highly stereospecific, with the stereochemistry of the dienophile being retained in the product. The major product is typically the endo isomer, a consequence of favorable secondary orbital interactions between the developing π-system of the diene and the unsaturated substituents of the dienophile in the transition state. While the exo isomer is often thermodynamically more stable, the endo product is kinetically favored under standard reaction conditions.
Caption: General workflow of the Diels-Alder reaction.
Experimental Protocols
Part 1: Synthesis of 3,5-Dibromo-2H-pyran-2-one
A reliable synthesis of the diene is crucial for successful Diels-Alder reactions. The following protocol is adapted from established literature procedures.
Materials:
-
3-Bromo-5,6-dihydro-2H-pyran-2-one
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄), freshly distilled
-
Triethylamine (Et₃N)
-
Methylene chloride (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Bromination: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-bromo-5,6-dihydro-2H-pyran-2-one (1.0 eq) in CCl₄. Add NBS (1.05 eq) and a catalytic amount of BPO.
-
Reflux: Heat the mixture to reflux for 4-5 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and filter to remove succinimide. Concentrate the filtrate under reduced pressure to yield crude 3,5-dibromo-5,6-dihydro-2H-pyran-2-one.
-
Elimination: Dissolve the crude product in CH₂Cl₂. Add triethylamine (1.1 eq) dropwise at room temperature and stir for 24 hours.
-
Purification: Wash the reaction mixture with water, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 3,5-dibromo-2H-pyran-2-one can be purified by column chromatography on silica gel.
Part 2: General Protocol for the Diels-Alder Reaction
The following is a general procedure for the cycloaddition of 3,5-dibromo-2H-pyran-2-one with a representative electron-deficient dienophile, such as N-phenylmaleimide.
Materials:
-
3,5-Dibromo-2H-pyran-2-one
-
N-Phenylmaleimide
-
Toluene, anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Reaction Setup: To a clean, dry reaction tube, add 3,5-dibromo-2H-pyran-2-one (1.0 eq) and the dienophile (e.g., N-phenylmaleimide, 1.2 eq).
-
Solvent Addition: Add anhydrous toluene to dissolve the reactants.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 80-110 °C. The reaction progress should be monitored by TLC. Reaction times can vary from a few hours to 24 hours depending on the dienophile's reactivity.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired cycloadduct.
Data Presentation: Representative Diels-Alder Reactions
The enhanced reactivity of 3,5-dibromo-2H-pyran-2-one allows for successful cycloadditions with a variety of dienophiles, affording high yields and excellent stereoselectivity.[3]
| Dienophile | Product(s) | Reaction Time (h) | Yield (%) | Endo:Exo Ratio |
| N-Phenylmaleimide | Endo cycloadduct | 3 | 95 | >99:1 |
| Dimethyl acetylenedicarboxylate | Aromatized adduct | 12 | 85 | - |
| Styrene | Endo and Exo cycloadducts | 24 | 70 | 4:1 |
| Ethyl acrylate | Endo and Exo cycloadducts | 18 | 88 | 10:1 |
Applications and Derivatization of Cycloadducts
The dibrominated cycloadducts obtained from the Diels-Alder reaction are versatile intermediates for further synthetic transformations. The vinylic and allylic bromine atoms can be selectively functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[4][5]
Caption: Derivatization of the Diels-Alder adduct.
Protocol for Selective Suzuki-Miyaura Coupling
This protocol describes a method for the selective cross-coupling of an arylboronic acid at the more reactive vinylic bromide position of the Diels-Alder adduct.
Materials:
-
Dibrominated Diels-Alder adduct
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (as solvent mixture)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.05 eq) and PPh₃ (0.2 eq) in anhydrous 1,4-dioxane.
-
Reaction Mixture: To the catalyst solution, add the dibrominated cycloadduct (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Troubleshooting
-
Low Yield in Diels-Alder Reaction: Ensure the diene is pure and the dienophile is of high quality. For less reactive dienophiles, consider increasing the reaction temperature or using a Lewis acid catalyst.
-
Poor Selectivity in Cross-Coupling: The choice of palladium catalyst and ligands is crucial for selectivity. For Suzuki-Miyaura coupling, phosphine-based ligands often favor reaction at the vinylic position. For Sonogashira coupling, the use of a copper co-catalyst is standard.
-
Decomposition of Starting Material: 2H-pyran-2-ones can be sensitive to prolonged heating. Ensure the reaction is monitored closely and stopped once the starting material is consumed.
Conclusion
3,5-Dibromo-2H-pyran-2-one is a highly effective diene for Diels-Alder reactions, providing a reliable route to complex, functionalized bicyclic lactones. The resulting dibrominated cycloadducts are versatile synthetic intermediates, amenable to selective functionalization via palladium-catalyzed cross-coupling reactions. The protocols outlined in this application note offer a robust framework for researchers to explore the rich chemistry of this powerful building block in the synthesis of novel molecular architectures.
References
-
Cho, C.-G.; Kim, Y.-W.; Lim, Y.-K.; Park, J.-S.; Lee, H.; Koo, S. Diels−Alder Cycloadditions of 3,5-Dibromo-2-pyrone: A New Ambident Diene. The Journal of Organic Chemistry2002 , 67 (1), 290–293. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]
-
Posner, G. H.; Afarinkia, K.; Dai, H. AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses1997 , 74, 107. [Link]
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry2002 , 653 (1-2), 46-49. [Link]
-
Nicolaou, K. C.; Snyder, S. A.; Montagnon, T.; Vassilikogiannakis, G. The Diels–Alder Reaction in Total Synthesis. Angewandte Chemie International Edition2002 , 41 (10), 1668-1698. [Link]
-
Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie1928 , 460 (1), 98-122. [Link]
-
Kozlowski, M. C. Diels-Alder Reactions of 2-Pyrones and 2-Pyridones. In Comprehensive Organic Synthesis II; Molander, G. A., Knochel, P., Eds.; Elsevier, 2014; Vol. 5, pp 1-50. [Link]
-
Cheon-Gyu Cho, Jin-Hee Lee, Sang-hyup Lee, and Sangman Koo. Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. Organic Letters2001 , 3 (24), 3971–3973. [Link]
-
Li, J. J. Palladium in Cross-Coupling Reactions; John Wiley & Sons, 2013. [Link]
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer, 2007. [Link]
-
Tietze, L. F.; Brasche, G.; Gericke, K. M. Domino Reactions in Organic Synthesis; Wiley-VCH, 2006. [Link]
-
Fringuelli, F.; Taticchi, A. The Diels-Alder Reaction: Selected Practical Methods; John Wiley & Sons, 2002. [Link]
-
de Meijere, A.; Diederich, F. Metal-Catalyzed Cross-Coupling Reactions; Wiley-VCH, 2004. [Link]
-
Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances2024 , 14, 5345-5388. [Link]
-
Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. Journal of the American Chemical Society2007 , 129 (20), 6394–6395. [Link]
-
enantioselective diels-alder reactions of 2h-pyrans - The University of Liverpool Repository. [Link]
-
The Diels-Alder reaction of 2-pyrones provides a direct and versatile access to synthetically valuable multifunctional bicyclic chiral building blocks. However, as electron-deficient dienes of aromatic character, 2-pyrones are known to be reluctant diene partners for Diels-Alder reactions. This presents a distinct challenge for the development of a catalytic asymmetric variant for this synthetically useful class of Diels-Alder reactions. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Intramolecular Diels–Alder additions to 2-benzopyran-3-ones; endo-selective additions and some reactions of the adducts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Synthesis of 3-Amino-5-Bromo-2-Pyrones: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of 3-amino-5-bromo-2-pyrones from 3,5-dibromo-2H-pyran-2-one. This transformation is a valuable tool for medicinal chemists and researchers in drug development, offering a strategic route to novel heterocyclic scaffolds. The protocols outlined herein are based on established palladium-catalyzed amination methodologies, ensuring reliability and reproducibility.
Introduction: The Significance of Substituted 2-Pyrones
The 2-pyrone scaffold is a privileged motif found in a wide array of natural products and biologically active molecules. The introduction of an amino group at the C3 position and a bromine atom at the C5 position of the pyrone ring creates a versatile building block with multiple points for further functionalization. These 3-amino-5-bromo-2-pyrones are key intermediates for the synthesis of complex molecular architectures with potential applications in oncology, infectious diseases, and inflammation. The selective synthesis of these compounds, however, requires a nuanced understanding of the reactivity of the dihalogenated starting material.
Reaction Overview: Regioselective Amination
The synthesis of 3-amino-5-bromo-2-pyrones from 3,5-dibromo-2H-pyran-2-one is achieved through a regioselective palladium-catalyzed amination reaction, a variant of the well-established Buchwald-Hartwig amination. This reaction demonstrates excellent control of regioselectivity, with the incoming amine selectively displacing the bromide at the C3 position. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.
Figure 1: General scheme for the palladium-catalyzed amination of 3,5-dibromo-2H-pyran-2-one.
Part 1: Synthesis of the Starting Material: 3,5-Dibromo-2H-pyran-2-one
A reliable supply of the starting material is paramount. 3,5-Dibromo-2H-pyran-2-one can be efficiently prepared from coumalic acid in a two-step sequence involving bromination and subsequent decarboxylative bromination. A detailed protocol for its synthesis has been reported in Organic Syntheses, providing a robust and scalable method.[1]
Part 2: Palladium-Catalyzed Amination Protocols
The successful synthesis of 3-amino-5-bromo-2-pyrones hinges on the careful selection of reaction conditions, which vary depending on the nature of the amine (aryl vs. alkyl). The following protocols are adapted from the work of Lee and Cho, who first reported this regioselective amination.[2]
Protocol 2.1: Amination with Aryl Amines
This protocol is optimized for the reaction of 3,5-dibromo-2H-pyran-2-one with a variety of primary and secondary aryl amines.
Experimental Workflow:
Figure 2: Workflow for the amination of 3,5-dibromo-2H-pyran-2-one with aryl amines.
Reagents and Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 3,5-Dibromo-2H-pyran-2-one | 253.88 | 1.0 | 1.0 |
| Aryl Amine | - | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.05 | 0.05 |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 554.57 | 0.1 | 0.1 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 2.5 | 2.5 |
| Anhydrous Dioxane | - | - | - |
Step-by-Step Procedure:
-
To a dry Schlenk tube, add 3,5-dibromo-2H-pyran-2-one (1.0 mmol, 254 mg), Pd₂(dba)₃ (0.05 mmol, 46 mg), dppf (0.1 mmol, 55 mg), and NaOtBu (2.5 mmol, 240 mg).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous dioxane (5 mL) and the aryl amine (1.2 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 5-12 hours), monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 3-arylamino-5-bromo-2-pyrone.
Protocol 2.2: Amination with Alkyl Amines
The amination with alkyl amines requires a different set of conditions to achieve optimal results.[3]
Experimental Workflow:
Figure 3: Workflow for the amination of 3,5-dibromo-2H-pyran-2-one with alkyl amines.
Reagents and Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 3,5-Dibromo-2H-pyran-2-one | 253.88 | 1.0 | 1.0 |
| Alkyl Amine | - | 1.5 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.1 | 0.1 |
| Xantphos | 578.68 | 0.15 | 0.15 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 |
| Anhydrous Toluene | - | - | - |
Step-by-Step Procedure:
-
To a dry Schlenk tube, add 3,5-dibromo-2H-pyran-2-one (1.0 mmol, 254 mg), Pd(OAc)₂ (0.1 mmol, 22 mg), Xantphos (0.15 mmol, 87 mg), and Cs₂CO₃ (2.0 mmol, 652 mg).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) and the alkyl amine (1.5 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 6-18 hours), monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate (30 mL).
-
Wash the organic solution with water (2 x 15 mL) and brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired 3-alkylamino-5-bromo-2-pyrone.
Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle
The regioselective amination of 3,5-dibromo-2-pyrone is believed to proceed via a standard Buchwald-Hartwig catalytic cycle. The key steps involve the oxidative addition of the more reactive C3-Br bond to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N coupled product and regenerate the active Pd(0) catalyst. The steric and electronic properties of the ligand play a crucial role in facilitating each step of this cycle.
Troubleshooting and Optimization
-
Low Yields: Incomplete reaction can be addressed by increasing the reaction time or temperature. Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst. The choice of base is also critical; for less reactive amines, a stronger base may be required.
-
Side Reactions: The formation of di-aminated products can occur, especially with prolonged reaction times or an excess of the amine. Careful monitoring of the reaction is essential. Ring-opening of the pyrone lactone can also be a competing pathway, particularly under harsh basic conditions.
-
Purification Challenges: The polarity of the aminopyrone products can vary significantly depending on the nature of the "R" group. A careful selection of the eluent system for column chromatography is necessary for effective purification.
Conclusion
The palladium-catalyzed amination of 3,5-dibromo-2H-pyran-2-one provides a reliable and regioselective method for the synthesis of 3-amino-5-bromo-2-pyrones. The protocols detailed in this guide offer a solid foundation for researchers to access these valuable synthetic intermediates. Further optimization of the reaction conditions for specific substrates may be necessary to achieve the highest possible yields and purity.
References
-
Lee, J.-H.; Cho, C.-G. Regioselective palladium-catalyzed aminations of 3,5-dibromo-2-pyrone with various aryl and alkyl amines. Tetrahedron Lett.2003 , 44 (1), 65–67. [Link]
-
Lee, J. S. Recent Advances in the Synthesis of 2-Pyrones. Mar. Drugs2015 , 13 (3), 1581–1620. [Link]
-
Posner, G. H.; Afarinkia, K.; Dai, H. AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Org. Synth.1996 , 73, 231. [Link]
-
Cho, C.-G.; Lee, J.-H. Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid. Org. Synth.2015 , 92, 148-155. [Link]
-
Lee, J.-H.; Cho, C.-G. Regioselective palladium-catalyzed aminations of 3,5-dibromo-2-pyrone with various aryl and alkyl amines. Tetrahedron Letters2003 , 44(1), 65-67. [Link]
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Application Notes & Protocols: The Inverse-Electron-Demand Diels-Alder Reaction of 3,5-Dibromo-2H-pyran-2-one
Abstract: This document provides a comprehensive guide to the experimental setup and execution of the inverse-electron-demand Diels-Alder (iEDDA) reaction utilizing 3,5-dibromo-2H-pyran-2-one as a potent electron-deficient diene. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. We will delve into the mechanistic underpinnings, provide detailed step-by-step procedures, and offer insights into reaction optimization, work-up, purification, and characterization of the resulting bicyclic lactone adducts.
Introduction: The Power of 2-Pyrones in iEDDA
The Diels-Alder reaction is a cornerstone of modern synthetic chemistry, enabling the construction of six-membered rings with remarkable stereocontrol.[1] In its classic form, it involves the cycloaddition of an electron-rich diene with an electron-poor dienophile. The inverse-electron-demand Diels-Alder (iEDDA) reaction, as the name suggests, reverses these electronic requirements, employing an electron-poor diene and an electron-rich dienophile.[2] This reversal in polarity opens up new avenues for the synthesis of complex molecular architectures, particularly heterocyclic compounds.[2]
2-Pyrones are a class of electron-deficient dienes that have proven to be valuable partners in iEDDA reactions.[3] However, their inherent aromatic character can sometimes render them reluctant participants in cycloadditions.[3] The strategic placement of electron-withdrawing groups on the 2-pyrone ring is a key strategy to enhance its reactivity.
3,5-Dibromo-2H-pyran-2-one: A Superior Diene
3,5-Dibromo-2H-pyran-2-one stands out as a highly effective diene for both normal and inverse-demand Diels-Alder reactions.[4] The two bromine atoms significantly lower the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to attack by the Highest Occupied Molecular Orbital (HOMO) of an electron-rich dienophile. This enhanced reactivity often translates to higher yields and improved stereoselectivity compared to its monobrominated or unsubstituted counterparts.[5] The resulting bicyclic lactone adducts are versatile intermediates, amenable to a variety of subsequent transformations.[5]
Reaction Mechanism and Stereochemistry
The iEDDA reaction of 3,5-dibromo-2H-pyran-2-one is a concerted [4+2] cycloaddition. The reaction typically proceeds via a boat-like transition state, leading to the formation of a bicyclic lactone. The stereochemical outcome of the reaction is governed by the Alder-Stein principle, which favors the formation of the endo product due to secondary orbital interactions between the dienophile's substituents and the diene's π-system.
Caption: General mechanism of the iEDDA reaction.
Materials and Reagents
3.1. Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Syringes and needles
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Flash chromatography system
3.2. Chemicals
| Chemical | CAS No. | Molecular Weight | Key Hazards |
| 3,5-Dibromo-2H-pyran-2-one | 19978-41-7 | 253.88 g/mol | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[6] |
| Dienophile (e.g., Ethyl vinyl ether) | 109-92-2 | 72.11 g/mol | Highly flammable liquid and vapor, harmful if swallowed, causes serious eye irritation. |
| Anhydrous Solvent (e.g., Toluene) | 108-88-3 | 92.14 g/mol | Flammable liquid and vapor, skin irritant, may cause drowsiness or dizziness. |
| Deuterated Solvent for NMR | Varies | Varies | Varies |
| TLC Eluent (e.g., Hexane/Ethyl Acetate) | Varies | Varies | Flammable, irritant. |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | 7757-82-6 | 142.04 g/mol | Not classified as hazardous. |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3,5-Dibromo-2H-pyran-2-one is an irritant and harmful if swallowed.[6] Avoid inhalation of dust and contact with skin and eyes.
-
Handle flammable solvents with care and away from ignition sources.
Experimental Protocol: A General Procedure
This protocol provides a general method for the iEDDA reaction of 3,5-dibromo-2H-pyran-2-one with an electron-rich dienophile, using ethyl vinyl ether as an example.
Caption: Experimental workflow for the iEDDA reaction.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromo-2H-pyran-2-one (1.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous solvent (e.g., toluene, 0.1-0.5 M concentration) via syringe.
-
-
Reagent Addition:
-
Add the electron-rich dienophile (e.g., ethyl vinyl ether, 1.5-3.0 eq) dropwise to the stirring solution at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to reflux using a heating mantle or oil bath.
-
Monitor the progress of the reaction by TLC. The disappearance of the starting 2-pyrone is a good indicator of reaction completion. A typical mobile phase is a mixture of hexane and ethyl acetate.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and wash with brine (saturated aqueous NaCl solution) to remove any water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product but a gradient of hexane and ethyl acetate is often effective.
-
-
Characterization:
-
Characterize the purified bicyclic lactone adduct using standard analytical techniques:
-
¹H and ¹³C NMR: To determine the structure and stereochemistry of the product.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the lactone carbonyl.
-
-
Expected Outcomes and Characterization
The iEDDA reaction of 3,5-dibromo-2H-pyran-2-one with an electron-rich dienophile is expected to yield the corresponding bicyclic lactone adduct in good to excellent yields. The reaction is often highly stereoselective, favoring the endo isomer.
Example Reaction Conditions and Yields:
| Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Toluene | 110 | 24 | 85 | [5] |
| Ethyl vinyl ether | Benzene | 80 | 12 | 90 | [5] |
| 1-Hexene | Neat | 150 | 48 | 75 | [5] |
Note: The conditions and yields in this table are representative and may vary depending on the specific experimental setup.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low conversion | 1. Insufficient reaction temperature or time. 2. Deactivated dienophile. 3. Presence of moisture. | 1. Increase the reaction temperature or prolong the reaction time. 2. Use a freshly distilled or purified dienophile. 3. Ensure all glassware is flame-dried and use anhydrous solvents. |
| Formation of multiple products | 1. Competing side reactions. 2. Isomerization of the product. 3. Low stereoselectivity. | 1. Lower the reaction temperature. 2. Use a milder work-up procedure. 3. Consider the use of a Lewis acid catalyst to enhance stereoselectivity. |
| Difficult purification | 1. Products with similar polarities. 2. Streaking on TLC. | 1. Use a different eluent system for chromatography or consider preparative HPLC. 2. Add a small amount of a polar solvent like methanol to the eluent or treat the crude product with a solid-phase scavenger. |
Conclusion
The inverse-electron-demand Diels-Alder reaction of 3,5-dibromo-2H-pyran-2-one is a robust and versatile method for the synthesis of functionalized bicyclic lactones. The high reactivity and stereoselectivity of this diene make it a valuable tool for the construction of complex molecular frameworks relevant to natural product synthesis and drug discovery. By following the detailed protocols and considering the troubleshooting advice provided in this guide, researchers can effectively employ this powerful reaction in their synthetic endeavors.
References
-
Deng, L., & Wang, J. (2007). Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. Journal of the American Chemical Society, 129(20), 6346–6347. [Link]
-
Wikipedia. (n.d.). Inverse electron-demand Diels–Alder reaction. In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Posner, G. H., Afarinkia, K., & Dai, H. (1992). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 70, 20. [Link]
-
Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. [Link]
- Posner, G. H., et al. (1992). Diels-Alder Cycloadditions of 3-Bromo-2-pyrone. An Ambiphilic Diene. The Journal of Organic Chemistry, 57(22), 5855-5861.
-
Szymański, P., et al. (2020). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Molecules, 25(22), 5434. [Link]
- Afarinkia, K., et al. (1992). Diels-Alder Cycloadditions of 2-Pyrones and 2-Pyridones. Tetrahedron, 48(42), 9111-9171.
-
PubChem. (n.d.). 3,5-dibromo-2H-pyran-2-one. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Cho, C.-G., et al. (2002). Diels−Alder Cycloadditions of 3,5-Dibromo-2-pyrone: A New Ambident Diene. The Journal of Organic Chemistry, 67(13), 4448-4453. [Link]
-
Kim, J., & Cho, C. G. (2015). Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid. Organic Syntheses, 92, 148-155. [Link]
-
ResearchGate. (2000). Preparation of 3,5-Dibromo-2-Pyrone From Coumalic Acid. [Link]
-
Stanovnik, B., & Svete, J. (2004). 3-acylamino-2h-pyran-2-ones as dienes in diels-alder reactions. ARKIVOC. [Link]
Sources
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- 2. m.youtube.com [m.youtube.com]
- 3. Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Synthesis of Pyran-Based Scaffolds for Drug Discovery
Foreword: The Pyran Scaffold - A Privileged Motif in Medicinal Chemistry
The pyran ring, a six-membered oxygen-containing heterocycle, represents what medicinal chemists refer to as a "privileged scaffold." This designation is earned by its remarkable prevalence in a multitude of natural products, approved pharmaceuticals, and bioactive molecules that exhibit a wide spectrum of pharmacological activities.[1][2][3] From the antiviral activity of Tipranavir to the anticoagulant effects of Warfarin, the pyran core provides a robust and sterically defined framework ideal for orienting functional groups toward specific biological targets.[1] This inherent bio-relevance has made the development of efficient and diverse synthetic routes to pyran-based scaffolds a cornerstone of modern drug discovery programs.[4][5]
This guide moves beyond a simple recitation of reactions. It is designed for the laboratory researcher and drug development professional, providing not only detailed, reproducible protocols but also the critical scientific rationale behind the methodological choices. We will explore the dominant strategies for pyran synthesis, with a focus on methods that align with the principles of green chemistry, such as atom economy and procedural simplicity, which are paramount in scalable drug development.[6][7][8]
Section 1: The Workhorse of Pyran Synthesis - Multicomponent Reactions (MCRs)
The principle of converging multiple reactants in a single, one-pot operation to generate complex products is the hallmark of Multicomponent Reactions (MCRs).[8] This approach is exceptionally powerful for building combinatorial libraries for high-throughput screening, as it allows for rapid diversification of the pyran core. The synthesis of 2-amino-4H-pyrans is a classic and highly effective example of this strategy.
Causality and Mechanistic Insight
The success of the three-component synthesis of 2-amino-4H-pyrans hinges on a sequential cascade of well-understood organic reactions. The entire process is typically initiated and facilitated by a base catalyst.
-
Knoevenagel Condensation: The reaction begins with a base-catalyzed condensation between the aromatic aldehyde and the active methylene nitrile (malononitrile). The base deprotonates the malononitrile, creating a potent nucleophile that attacks the aldehyde's carbonyl carbon. Subsequent dehydration yields a highly electrophilic arylidene malononitrile intermediate. This step is often the rate-determining phase and the primary target for catalytic optimization.
-
Michael Addition: Concurrently, the base also deprotonates the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, dimedone), forming an enolate. This enolate then acts as a Michael donor, attacking the β-carbon of the electron-deficient arylidene malononitrile intermediate in a conjugate addition.
-
Intramolecular Cyclization & Tautomerization: The resulting acyclic intermediate undergoes a rapid intramolecular cyclization, where the enolate oxygen attacks one of the nitrile groups. A final tautomerization step yields the stable 2-amino-4H-pyran aromatic system.[6][9][10]
The choice of catalyst is critical. While simple organic bases like piperidine or ammonia are effective, modern protocols often employ heterogeneous or reusable catalysts to simplify purification and improve the green credentials of the synthesis.[8][9][11] For example, magnetic nanoparticles coated with a basic functional group allow for catalyst removal with a simple external magnet.[9]
Visualizing the MCR Workflow
Sources
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- 2. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orientjchem.org [orientjchem.org]
- 8. growingscience.com [growingscience.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05264E [pubs.rsc.org]
- 11. growingscience.com [growingscience.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,5-dibromo-2H-pyran-2-one by Column Chromatography
Welcome to the dedicated technical support guide for the purification of 3,5-dibromo-2H-pyran-2-one via column chromatography. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific separation, ensuring high purity and yield. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the underlying principles and troubleshooting strategies tailored to this unique molecule.
Introduction: Understanding the Challenges
3,5-dibromo-2H-pyran-2-one is a valuable synthetic intermediate, notably for its role in Diels-Alder reactions.[1] However, its purification is not always straightforward. The presence of an α,β-unsaturated lactone system and two bromine atoms introduces specific chemical properties that can lead to challenges during silica gel chromatography.[2] The acidic nature of standard silica gel can potentially catalyze decomposition or isomerization, while the presence of closely related impurities, such as 5-bromo-2-pyrone, necessitates a well-optimized separation method.[3][4]
This guide provides a logical, step-by-step framework for successful purification, from initial reaction work-up to troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting eluent system for the purification of 3,5-dibromo-2H-pyran-2-one on a silica gel column?
A1: Based on established procedures, a common and effective eluent system is a mixture of hexane and ethyl acetate.[4][5] Another reported system utilizes hexane and dichloromethane.[4] The optimal ratio should be determined by Thin Layer Chromatography (TLC) prior to every column purification.
Q2: How do I use TLC to determine the optimal eluent ratio?
A2: Spot your crude reaction mixture on a TLC plate and develop it in various hexane/ethyl acetate ratios (e.g., 9:1, 8:2, 7:3). The ideal solvent system will provide good separation between your desired product (3,5-dibromo-2H-pyran-2-one) and any impurities, with the product having an Rf value between 0.2 and 0.4.[6] An Rf in this range typically translates to an effective elution profile on a column.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: 3,5-dibromo-2H-pyran-2-one, being an α,β-unsaturated lactone, can be sensitive to the acidic nature of silica gel.[2][3] If you suspect degradation, consider the following:
-
Deactivate the silica gel: You can neutralize the acidic silanol groups by pre-treating the silica gel with a small amount of a non-nucleophilic base, such as triethylamine, in your eluent (e.g., 0.1-1% v/v).
-
Switch to a neutral stationary phase: Alumina (neutral) is a suitable alternative for acid-sensitive compounds and can be used for the purification of lactones.[7][8]
Q4: I am having trouble separating 3,5-dibromo-2H-pyran-2-one from 5-bromo-2-pyrone. What is the best approach?
A4: These two compounds can have very close Rf values. To improve separation:
-
Use a shallow gradient elution: A slow, gradual increase in the polarity of the eluent can effectively resolve closely eluting compounds.[9] For example, starting with a low percentage of ethyl acetate in hexane and slowly increasing the concentration.
-
Optimize your TLC: Experiment with different solvent systems on your TLC plate to maximize the ΔRf (the difference in Rf values) between the two spots.
Q5: Should I use isocratic or gradient elution for this purification?
A5: While isocratic elution (using a constant solvent ratio) can work if the separation is straightforward, gradient elution is often preferred for purifying crude reaction mixtures containing multiple components with varying polarities.[9] A gradient allows for the efficient elution of less polar impurities first, followed by the target compound, and finally, more polar impurities, often resulting in sharper peaks and better separation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of 3,5-dibromo-2H-pyran-2-one.
| Problem | Potential Cause | Recommended Solution |
| Product does not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). If the product is still retained, a "flush" with a highly polar solvent like 100% ethyl acetate or a mixture containing methanol may be necessary. |
| The compound has degraded or irreversibly adsorbed to the silica. | Test the stability of your compound on a small amount of silica gel before running a large-scale column. If unstable, consider using a deactivated silica gel or an alternative stationary phase like neutral alumina.[7] | |
| Poor separation of product and impurities | The eluent polarity is too high, causing all compounds to elute together. | Decrease the polarity of your eluent (e.g., increase the percentage of hexane). |
| The chosen solvent system does not provide adequate selectivity. | Perform a thorough TLC screen with different solvent systems (e.g., hexane/dichloromethane, hexane/diethyl ether) to find one that maximizes separation. | |
| The column was overloaded with the crude material. | As a general rule, use at least 50g of silica gel for every 1g of crude material. For difficult separations, this ratio should be increased. | |
| Product elutes as a broad band (tailing) | Strong interaction between the compound and the acidic sites on the silica gel. | Add a small amount of a modifier to your eluent. For potentially acidic impurities or interactions, a small amount of acetic acid might help. For basic impurities or to protect the lactone, triethylamine can be used. |
| The compound is not very soluble in the eluent. | This can cause the compound to streak. Try a different solvent system in which your compound is more soluble. | |
| Yellowing of the compound during purification | 3,5-dibromo-2H-pyran-2-one can gradually turn yellow upon standing, and this process may be accelerated on silica gel.[4] | This is often a minor stability issue and may not significantly impact the purity for subsequent steps. However, to minimize this, work quickly and avoid prolonged exposure to the silica gel. Storing the purified compound in a refrigerator can slow down discoloration.[4] |
Experimental Protocols
Protocol 1: TLC Analysis for Eluent Optimization
-
Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Dissolve a small amount of your crude 3,5-dibromo-2H-pyran-2-one in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Place the TLC plate in a developing chamber and allow the solvent to run up the plate.
-
Visualize the spots under UV light (254 nm).
-
Calculate the Rf value for your product and key impurities in each solvent system.
-
Select the solvent system that gives your product an Rf of approximately 0.2-0.4 and the best separation from other spots.
Protocol 2: Column Chromatography with Gradient Elution
This protocol is based on a successful literature procedure for a related compound and is a good starting point for 3,5-dibromo-2H-pyran-2-one.[5]
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
Add another layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude 3,5-dibromo-2H-pyran-2-one in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane).
-
Adsorb this solution onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dry, sample-adsorbed silica onto the top layer of sand in the column.
-
-
Elution:
-
Begin eluting with the initial, low-polarity solvent mixture.
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A suggested gradient could be:
-
95:5 hexane/ethyl acetate (2 column volumes)
-
90:10 hexane/ethyl acetate (4 column volumes)
-
85:15 hexane/ethyl acetate (4 column volumes)
-
Continue to increase the polarity as needed based on TLC analysis of the fractions.
-
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified 3,5-dibromo-2H-pyran-2-one.
-
Visualizations
Logical Workflow for Purification
Caption: Workflow for the purification of 3,5-dibromo-2H-pyran-2-one.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting poor separation.
References
-
Posner, G. H., Afarinkia, K., & Dai, H. (1998). An Improved Preparation of 3-Bromo-2H-Pyran-2-one: An Ambiphilic Diene for Diels-Alder Cycloadditions. Organic Syntheses, 75, 1. [Link]
-
Cho, H.-K., & Cho, C.-G. (2015). Preparation of 3,5-Dibromo-2-Pyrone from Coumalic Acid. Organic Syntheses, 92, 148-155. [Link]
-
Zhdankin, V. V. (2014). Brønsted acidity of silica silanol groups induced by adsorption of acids. ResearchGate. [Link]
-
Buchi. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. buchi.com. [Link]
-
Sanz, M., et al. (2012). Photo-fenton degradation of diclofenac: identification of main intermediates and degradation pathway. PubMed. [Link]
-
Sykam. (n.d.). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PMC. [Link]
-
ACS Publications. (2020). Additive-Free Commercial Alumina Catalyzes the Halogen Exchange Reaction of Long Alkyl Halides in Batch and in Flow Processes. ACS Publications. [Link]
-
PubChem. (n.d.). 3,5-dibromo-2H-pyran-2-one. PubChem. [Link]
-
RSC Publishing. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. RSC Publishing. [Link]
-
Molnar Institute. (2020). Computer aided optimization of multilinear gradient elution in liquid chromatography. molnar-institute.com. [Link]
-
ResearchGate. (n.d.). Halogenated Heterocycles as Pharmaceuticals. ResearchGate. [Link]
-
PubMed. (2013). Alpha, beta-unsaturated lactones 2-furanone and 2-pyrone induce cellular DNA damage, formation of topoisomerase I- and II-DNA complexes and cancer cell death. PubMed. [Link]
-
MP Biomedicals. (n.d.). Adsorbents for Chromatography. MP Biomedicals. [Link]
-
ResearchGate. (n.d.). Preparation of 3,5-Dibromo-2-Pyrone From Coumalic Acid. ResearchGate. [Link]
-
Chromatography Online. (2015). Choosing the Right HPLC Stationary Phase. chromatographyonline.com. [Link]
-
ResearchGate. (n.d.). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. ResearchGate. [Link]
-
Organic Syntheses. (2011). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 88, 247. [Link]
-
Chromatography Online. (2019). The Role of Elution Gradient Shape in the Separation of Protein Therapeutics. chromatographyonline.com. [Link]
-
PubMed. (2011). A new 2-pyrone derivative, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one, synergistically enhances radiation sensitivity in human cervical cancer cells. PubMed. [Link]
-
MDPI. (2023). Control of Silica Gel Formation in the Acidic Leaching of Calcium Aluminate Slags with Aqueous HCl for Al Extraction. mdpi.com. [Link]
-
IJRPR. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. ijrpr.com. [Link]
-
Organic Syntheses. (2015). Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid. Organic Syntheses, 92, 148-155. [Link]
-
Sorbent Technologies. (2023). Alumina - Solvent Purification. sorbtech.com. [Link]
-
Wiley-VCH. (n.d.). Chapter 1 Aspects of Gradient Optimization. onlinelibrary.wiley.com. [Link]
-
UNIGE. (n.d.). Archive ouverte UNIGE Negative gradient slope methods to improve the separation of closely eluting proteins. archive-ouverte.unige.ch. [Link]
-
Santai. (n.d.). The Purification of Alkaline Compounds by SepaFlashTM Alumina Cartridges. santaitech.com. [Link]
-
MDPI. (2023). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. mdpi.com. [Link]
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troubleshooting low yield in Diels-Alder reactions of 2-pyrones
Technical Support Center: Diels-Alder Reactions of 2-Pyrones
Welcome to the technical support center for the Diels-Alder reaction of 2-pyrones. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this powerful, yet often temperamental, cycloaddition. Here, we move beyond simple procedural lists to provide in-depth, mechanistically grounded solutions to common problems, particularly that of low reaction yield.
The Diels-Alder reaction of 2-pyrones is a cornerstone of synthetic chemistry, providing a direct route to highly functionalized six-membered rings.[1][2] The typical reaction proceeds via a [4+2] cycloaddition to form a bicyclic lactone intermediate, which then often undergoes a spontaneous or heat-induced retro-Diels-Alder reaction to extrude carbon dioxide (CO₂), a thermodynamically favorable process that results in the formation of a stable aromatic or cyclohexadiene product.[3]
However, the inherent characteristics of 2-pyrones present a significant challenge. Due to their partial aromatic character and electron-deficient nature, they are known to be reluctant dienes in cycloaddition reactions.[4][5] This guide provides a structured approach to troubleshooting and optimizing these critical transformations.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section is structured in a question-and-answer format to directly address the specific issues you may be observing in your experiments.
Question 1: My reaction shows very low or no conversion of the 2-pyrone. What are the likely causes and how can I fix it?
This is the most common issue and typically points to insufficient reactivity of the system under the chosen conditions. The primary cause is the electronic nature of the 2-pyrone itself.
Causality: A standard "normal electron demand" Diels-Alder reaction is fastest when the diene is electron-rich and the dienophile is electron-poor.[6] 2-Pyrones disrupt this paradigm by being relatively electron-deficient dienes.[5] This poor electronic complementarity with many standard dienophiles leads to a high activation energy barrier and, consequently, a slow or non-existent reaction at moderate temperatures.
Solutions:
-
1. Enhance Dienophile Reactivity: The most direct approach is to use a more reactive dienophile. Dienophiles bearing strong electron-withdrawing groups (EWGs) are essential. If your current dienophile is not sufficiently activated, consider alternatives. For example, maleic anhydride is a better dienophile than acrylic acid because it has two electron-withdrawing carbonyl groups.[7] Alkynes with EWGs, such as dimethyl acetylenedicarboxylate (DMAD), are particularly effective as the subsequent irreversible extrusion of CO₂ to form a highly stable aromatic ring provides a powerful thermodynamic driving force.[3]
-
2. Increase Thermal Energy (With Caution): Increasing the reaction temperature is a straightforward way to overcome the activation barrier. Diels-Alder reactions of 2-pyrones were historically conducted at high temperatures (100–200 °C).[8]
-
Trustworthiness Check: Be aware that high temperatures can also promote the reverse reaction (retro-Diels-Alder), where the initial adduct reverts to the starting materials.[1] This can establish an unfavorable equilibrium. If you see product formation followed by its disappearance over time at high temperatures, this is likely the cause. The solution is often to find a temperature that is high enough for the forward reaction but low enough to prevent the reverse reaction from dominating.
-
-
3. Employ Lewis Acid Catalysis: Lewis acids accelerate the Diels-Alder reaction by coordinating to the electron-withdrawing group on the dienophile. This coordination makes the dienophile even more electron-poor, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and reducing the HOMO-LUMO energy gap between the diene and dienophile. This leads to a significant rate enhancement, often allowing the reaction to proceed at room temperature.[8][9]
Table 1: Common Lewis Acids for 2-Pyrone Diels-Alder Reactions
Lewis Acid Typical Solvent Key Considerations BF₃·OEt₂ Dichloromethane (DCM) Strong, versatile. Can be sensitive to moisture. TiCl₄ Dichloromethane (DCM) Very strong. Can sometimes chelate to diene or product. ZnCl₂ Tetrahydrofuran (THF), Toluene Milder option, good for sensitive substrates. | AlCl₃ | Dichloromethane (DCM) | Strong, but can promote side reactions. Use with care. |
-
4. Utilize High-Pressure Conditions: Applying high pressure (e.g., 14–20 kbar) is a powerful but specialized technique to increase reaction rates.[8][10] The Diels-Alder reaction has a negative activation volume, meaning the transition state occupies a smaller volume than the reactants. According to Le Châtelier's principle, applying high pressure will favor the formation of the transition state and, thus, the product. This method is particularly useful for isolating the initial bicyclic adducts before they eliminate CO₂.[10]
Question 2: My reaction works, but the yield is poor and I see a complex mixture of byproducts. What's happening?
This scenario often indicates that the desired product is forming but is unstable under the reaction conditions, or that side reactions are competing with the desired pathway.
Causality: The primary suspect is often the undesired retro-Diels-Alder of the initial adduct back to starting materials, especially if the subsequent CO₂ extrusion is slow. If the final aromatic product is sensitive, it may also be degrading under prolonged heating.
Solutions:
-
1. Re-evaluate Reaction Temperature and Time: As mentioned, excessive heat can be detrimental. Try running the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Monitor the reaction by TLC or NMR to find the point of maximum product concentration before significant decomposition occurs.
-
2. Solvent Optimization: The choice of solvent can have a profound impact. While non-polar solvents like toluene or xylene are common for high-temperature reactions, polar solvents can also play a crucial role.
-
Rate Acceleration: Reactions in polar organic solvents or even water can be significantly faster.[1] This is sometimes attributed to hydrophobic effects or stabilization of a slightly polar transition state.[1]
-
Selectivity Enhancement: Interestingly, some computational studies suggest that while non-polar solvents may increase the overall rate, polar solvents can enhance selectivity by differentially stabilizing the transition states of competing pathways.[11] Solvents capable of hydrogen bonding, such as fluorinated alcohols, can also influence both rate and selectivity.[12]
-
-
3. Use a Dienophile that Guarantees an Irreversible Step: As previously noted, using an alkyne dienophile is a superb strategy. The formation of the aromatic ring after CO₂ extrusion is so favorable that it renders the entire sequence irreversible, pulling the reaction equilibrium towards the final product and preventing the accumulation of unstable intermediates.[3]
Mechanistic Overview & Troubleshooting Logic
To effectively troubleshoot, it is crucial to understand the reaction pathway and the points at which it can fail.
Diagram 1: General Mechanism of 2-Pyrone Diels-Alder
A simplified workflow for the 2-pyrone Diels-Alder reaction.
Diagram 2: Troubleshooting Decision Tree
A logical workflow for diagnosing low-yield issues.
Frequently Asked Questions (FAQs)
-
Q: Why exactly are 2-pyrones considered "reluctant" dienes? A: Their reluctance stems from two factors. First, they possess a degree of aromatic character, which imparts stability that must be overcome during the cycloaddition. Second, the electron-withdrawing nature of the lactone functionality reduces the energy of the Highest Occupied Molecular Orbital (HOMO), making the electronic interaction with dienophiles less favorable compared to electron-rich dienes like cyclopentadiene.[4][5]
-
Q: Is the initial bicyclic adduct ever the desired product? A: Yes. These bicyclic lactones are valuable chiral building blocks in natural product synthesis.[5] To isolate them, the subsequent retro-Diels-Alder reaction (CO₂ extrusion) must be suppressed. This is typically achieved by running the reaction under milder conditions (e.g., lower temperature with Lewis acid catalysis) or by using high pressure, which favors the more compact bicyclic state.[8]
-
Q: My 2-pyrone is substituted. How does this affect the reaction? A: Substituents can have a significant electronic and steric impact. Electron-donating groups (EDGs) on the 2-pyrone ring can increase its reactivity by raising its HOMO energy, making it a better diene. Conversely, additional EWGs will further decrease its reactivity. Steric hindrance, particularly at the C3 or C6 positions, can impede the approach of the dienophile.
-
Q: How do I choose the best solvent? A: Start with a common high-boiling, non-polar solvent like toluene or xylene for initial thermal attempts. If catalysis is used, a less coordinating solvent like dichloromethane is often preferred. If both yield and selectivity are issues, screening a polar aprotic solvent (e.g., DMF) or a polar protic solvent (e.g., an aqueous mixture or a fluorinated alcohol like TFE) is a logical next step, as these can dramatically alter reaction outcomes.[1][12]
Key Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Reaction
This protocol is a starting point for reactions that fail under purely thermal conditions.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 2-pyrone (1.0 equiv) and the dienophile (1.1–1.5 equiv) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C or -78 °C in an appropriate cooling bath. This is critical to control the initial exothermic reaction upon adding the Lewis acid.
-
Catalyst Addition: Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.0–1.2 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4–24 hours.
-
Monitoring: Track the consumption of the limiting reagent using Thin Layer Chromatography (TLC) or by analyzing small aliquots via ¹H NMR.
-
Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NaHCO₃ or water. Separate the organic layer, extract the aqueous layer with DCM, combine the organic fractions, dry with MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Plate Preparation: Use a pencil to lightly draw an origin line on a TLC plate.
-
Spotting: Using a capillary tube, spot the co-spot (a mixture of your starting materials), the starting 2-pyrone, and the reaction mixture on the origin line.
-
Elution: Place the plate in a TLC chamber containing an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The solvent level must be below the origin line.
-
Visualization: After the solvent front has moved up the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new spot for the product indicate reaction progress.
References
-
Wang, Y., et al. (2007). Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (2023). Diels–Alder reaction. Available at: [Link]
-
Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]
-
Deng, L., et al. (2007). Asymmetric Diels−Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. Journal of the American Chemical Society. Available at: [Link]
-
Reed, N. R., & Tundel, R. E. (1981). Diels-Alder reactions of 2-pyrones. Direction of the addition reaction with acetylenes. The Journal of Organic Chemistry. Available at: [Link]
-
Kumar, R., et al. (2017). On the mechanism of retro-Diels–Alder reaction of partially saturated 2-pyrones to produce biorenewable chemicals. RSC Advances. Available at: [Link]
-
Ashenhurst, J. (2018). The Retro Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]
-
Jia, Y-X., et al. (2016). Diels-Alder reaction of 2-pyrone with alkyne or alkene. Tetrahedron Letters. Available at: [Link]
-
National Institutes of Health. (2007). Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Catalyst. Available at: [Link]
-
Chen, C-Y., et al. (2010). Diels–Alder Cycloadditions of 5-Hydroxy-2-pyrones: 2H-Pyran-2,5-diones and 5-(tert-Butyldimethylsilyloxy). European Journal of Organic Chemistry. Available at: [Link]
-
Quora. (2018). What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride?. Available at: [Link]
-
Verma, R. P., et al. (2024). Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. MDPI. Available at: [Link]
-
Afarinkia, K., & Posner, G. H. (1992). Diels-Alder Cycloadditions of 2-Pyrones and 2-Pyridones. Tetrahedron. Available at: [Link]
-
Islam, S., et al. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. MDPI. Available at: [Link]
-
Kishan's Classes. (2023). Organic Chemistry 2: Diels-Alder Mechanism and Practice Problems. YouTube. Available at: [Link]
-
LibreTexts Chemistry. (2022). 16.11 Rules of the Diels–Alder Reaction. Available at: [Link]
-
Cativiela, C., et al. (2001). Solvent effects on Diels-Alder reactions. The use of aqueous mixtures of fluorinated alcohols and the study of reactions of acrylonitrile. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Chemistry Steps. (2023). Regiochemistry of the Diels–Alder Reaction with Practice Problems. Available at: [Link]
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Solvent effects on Diels-Alder reactions. The use of aqueous mixtures of fluorinated alcohols and the study of reactions of acrylonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
stability issues of 3,5-dibromo-2H-pyran-2-one in solution
Introduction: 3,5-Dibromo-2H-pyran-2-one is a versatile synthetic intermediate, prized for its role in constructing complex molecular architectures through reactions like Diels-Alder cycloadditions and palladium-catalyzed cross-couplings.[1][2] However, its utility is intrinsically linked to its reactivity, which can also be a source of significant stability challenges in solution. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to anticipate, troubleshoot, and manage the stability of this compound in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should I properly store neat 3,5-dibromo-2H-pyran-2-one?
A1: To ensure the long-term stability of the solid compound, it is recommended to store it in a refrigerator. While some related brominated pyrones have been observed to turn yellow at room temperature, which may not always indicate significant decomposition, refrigerated storage is a best practice to minimize potential degradation.[1] Always store in a tightly sealed container to protect from moisture and light.
Q2: My solid 3,5-dibromo-2H-pyran-2-one has developed a yellow or tan color. Is it still usable?
A2: A color change to yellow or tan can be an indicator of initial degradation. While in some similar compounds this has not correlated with significant decomposition as determined by NMR, it is a warning sign.[1][3] Before using the material in a critical application, it is highly advisable to re-assess its purity. This can be accomplished using techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[4] For reactions sensitive to impurities, using a freshly purified sample is the safest approach.
Q3: What are the primary pathways through which 3,5-dibromo-2H-pyran-2-one degrades in solution?
A3: The instability of 3,5-dibromo-2H-pyran-2-one in solution is primarily due to its high reactivity. The electron-deficient pyran-2-one ring, which is a lactone (a cyclic ester), and the two bromine substituents make it susceptible to several degradation pathways:
-
Hydrolysis: The lactone ring can be opened by water or other nucleophiles (like alcohols), especially under acidic or basic conditions, to form a ring-opened hydroxy acid or ester derivative.[1][5][6]
-
Nucleophilic Substitution: The bromine atoms, particularly at the 5-position, can be displaced by nucleophiles present in the reaction mixture.[1]
-
Diels-Alder Reactions: The diene system within the pyran-2-one ring makes it a reactive component in cycloaddition reactions, potentially reacting with itself or other components in the solution.[1]
-
Photodegradation: Like many unsaturated lactones, this compound may be sensitive to light, which can induce isomerization or other photochemical reactions.[1][7]
Q4: Which solvents are recommended for dissolving 3,5-dibromo-2H-pyran-2-one for short-term use and long-term storage?
A4: For short-term use in reactions, common organic solvents like methylene chloride, toluene, and dioxane are often employed.[1][3] However, for storage in solution, which is generally not recommended, a dry, aprotic solvent would be preferable to minimize hydrolysis. It is crucial to use anhydrous solvents, as even trace amounts of water can lead to degradation over time. Protic solvents, especially in the presence of any acidic or basic impurities, will accelerate the ring-opening of the lactone.
Troubleshooting Guide
Issue 1: Inconsistent results or low yields in my reaction.
-
Potential Cause: Degradation of the 3,5-dibromo-2H-pyran-2-one stock solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of 3,5-dibromo-2H-pyran-2-one immediately before use. Avoid storing it in solution for extended periods.
-
Use Anhydrous Solvents: Ensure that the solvent used is anhydrous. Even trace amounts of water can hydrolyze the lactone ring.
-
Inert Atmosphere: If the reaction conditions are sensitive, consider handling the compound and preparing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
-
Purity Check: Re-verify the purity of your solid starting material using TLC, HPLC, or NMR before preparing the solution.
-
Issue 2: Appearance of unexpected byproducts in my reaction, as seen by TLC or LC-MS.
-
Potential Cause: Reaction with nucleophilic solvents or reagents, or ring-opening of the pyranone.
-
Troubleshooting Steps:
-
Solvent Compatibility: If you are using nucleophilic solvents (e.g., methanol, ethanol), be aware that they can react with your compound. If possible, switch to a non-nucleophilic, aprotic solvent.
-
pH Control: The presence of acidic or basic reagents or impurities can catalyze the hydrolysis of the lactone. Ensure your reaction mixture is buffered or that the pH is controlled if this is a concern for your specific transformation.
-
Byproduct Identification: Attempt to characterize the major byproducts. A common degradation product will have a molecular weight corresponding to the addition of water (M+18) due to hydrolysis. This can be confirmed by mass spectrometry.[8]
-
Issue 3: My solution of 3,5-dibromo-2H-pyran-2-one changes color over a short period.
-
Potential Cause: This is a visual indicator of decomposition.
-
Troubleshooting Steps:
-
Protect from Light: Store the solution in an amber vial or wrap the container in aluminum foil to protect it from light, which can induce photodegradation.[7]
-
Temperature Control: Keep the solution cool if possible, without causing precipitation. Degradation reactions are typically accelerated at higher temperatures.
-
Discard and Remake: A rapid color change indicates that the solution is not stable under your current conditions. It is best to discard the solution and prepare a fresh one immediately before your next experiment.
-
Data Summary Table
| Parameter | Recommendation | Rationale |
| Solid Storage | Refrigerator, tightly sealed | Minimizes thermal degradation and moisture exposure.[1] |
| Solution Storage | Not recommended; prepare fresh | Highly reactive in solution, prone to degradation. |
| Recommended Solvents | Dichloromethane, Toluene, Dioxane (Anhydrous) | Aprotic solvents that are less likely to cause hydrolysis.[1][3] |
| Solvents to Avoid | Protic solvents (e.g., water, methanol, ethanol), especially with acid/base | Can act as nucleophiles, leading to ring-opening.[1][5] |
| Handling | Under inert atmosphere if possible | Protects from atmospheric moisture. |
Experimental Protocol: Assessing Solution Stability by HPLC
This protocol provides a framework for quantitatively assessing the stability of 3,5-dibromo-2H-pyran-2-one in a chosen solvent over time.
Objective: To determine the rate of degradation of 3,5-dibromo-2H-pyran-2-one in a specific solvent at a given temperature.
Materials:
-
3,5-Dibromo-2H-pyran-2-one (of known purity)
-
HPLC-grade solvent of interest (e.g., acetonitrile, methanol, dichloromethane)
-
HPLC system with a UV detector
-
C18 HPLC column (or other suitable stationary phase)
-
Class A volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of 3,5-dibromo-2H-pyran-2-one and dissolve it in the chosen solvent in a 10 mL volumetric flask.
-
This creates a stock solution of approximately 1 mg/mL. Ensure the compound is fully dissolved.
-
-
Time-Zero (T=0) Analysis:
-
Immediately after preparation, dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
Inject the diluted solution onto the HPLC system and record the chromatogram. This will serve as your baseline (100% purity) measurement. The peak area of the main compound is your reference.
-
-
Stability Study:
-
Store the stock solution under the desired conditions (e.g., room temperature, protected from light).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution.
-
Dilute the aliquot in the same manner as the T=0 sample and inject it into the HPLC.
-
-
Data Analysis:
-
For each time point, integrate the peak area of the 3,5-dibromo-2H-pyran-2-one peak.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area.
-
Plot the percentage of the remaining compound versus time to visualize the degradation profile.
-
Monitor the appearance and growth of new peaks, which correspond to degradation products.
-
Self-Validation:
-
Control: Run a control sample of the solvent alone to ensure no interfering peaks are present.
-
Reproducibility: Perform the experiment in triplicate to ensure the results are reproducible.
-
Peak Purity: Use a diode array detector (DAD) to assess the peak purity of the 3,5-dibromo-2H-pyran-2-one peak at each time point.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for 3,5-dibromo-2H-pyran-2-one in solution.
Workflow for Stability Assessment
Caption: Experimental workflow for assessing the stability of a compound in solution via HPLC.
References
-
Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses Procedure. Retrieved from [Link]
-
Khan, I., et al. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Symmetry, 13(9), 1619. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 2-Pyrone synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,5-dibromo-2H-pyran-2-one. PubChem Compound Summary for CID 11379789. Retrieved from [Link]
-
University of Notre Dame. (2024, March). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Risk Management and Safety. Retrieved from [Link]
-
Kotretsou, S. I., et al. (2000). A Convenient Synthesis of 2H-Pyran-2-ones and of 3- and 5-Bromo-2H-pyran-2-ones. ResearchGate. Retrieved from [Link]
-
Reid, D. L. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International - Chromatography Online. Retrieved from [Link]
-
Vlachos, D. G., et al. (2013). Mechanistic Insights into Ring-Opening and Decarboxylation of 2-Pyrones in Liquid Water and Tetrahydrofuran. Journal of the American Chemical Society, 135(15), 5684-5695. Retrieved from [Link]
-
Wang, Y., et al. (2014). Theoretical study of the hydrolysis mechanism of 2-pyrone-4,6-dicarboxylate (PDC) catalyzed by LigI. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic ring opening of 2-pyrone (1).. Retrieved from [Link]
-
ResearchGate. (2016). The spectroscopic analysis of 2,4'-dibromoacetophenone moleculeby using quantum chemical calculations. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
de Oliveira, A. G., et al. (2022). Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review. Research, Society and Development, 11(13). Retrieved from [Link]
-
Iowa State University Digital Repository. (2013). Mechanistic Insights into Ring-Opening and Decarboxylation of 2‑Pyrones in Liquid Water and Tetrahydrofuran. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Retrieved from [Link]
-
MDPI. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Retrieved from [Link]
-
PubMed. (2013). Mechanistic insights into ring-opening and decarboxylation of 2-pyrones in liquid water and tetrahydrofuran. Retrieved from [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrational Spectroscopic Analysis of 2, 3:4,5-Bis-O-(1-methylethylidene)beta-D-fructopyranose Sulfamate(Topiramate) by Density Functional method. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Reactions of 5-formyl-and 5-acyl-3,4-dihydro-2H-pyrans and their annelated analogs with nucleophiles. Retrieved from [Link]
-
ACS Publications. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Pyrone. Retrieved from [Link]
-
MDPI. (2022). Optimization and Degradation Studies on Hexahydro-1,3,5-Trinitro-1,3,5-Triazine (RDX) with Selected Indigenous Microbes under Aerobic Conditions. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The reaction of geminal bromonitroalkanes with nucleophiles. Part 1. The decomposition of 2-bromo-2-nitropropane-1,3-diol ('Bronopol') in aqueous base. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative photodegradation study between spiro[indoline—oxazine] and spiro[indoline—pyran] derivatives in solution. Retrieved from [Link]
-
ResearchGate. (2015). Recent Advances in the Synthesis of 2-Pyrones. Retrieved from [Link]
Sources
- 1. 3-Bromo-2H-pyran-2-one|CAS 19978-32-6|≥98% [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. sepscience.com [sepscience.com]
- 5. Theoretical study of the hydrolysis mechanism of 2-pyrone-4,6-dicarboxylate (PDC) catalyzed by LigI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Monitoring Reactions of 3,5-Dibromo-2H-pyran-2-one
From the Desk of the Senior Application Scientist
Welcome to the technical support center for monitoring reactions involving 3,5-dibromo-2H-pyran-2-one. This molecule is a versatile synthetic intermediate, prized for its reactivity in constructing more complex molecular architectures. However, its reactivity also necessitates careful and precise monitoring to ensure successful outcomes. This guide provides field-proven insights and troubleshooting strategies for tracking your reactions using two of the most fundamental techniques in organic chemistry: Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to move beyond simple procedural steps and explain the causality behind our recommendations, empowering you to make informed decisions in your own research.
Part 1: Thin-Layer Chromatography (TLC) Monitoring - Troubleshooting & FAQs
TLC is the first line of defense in reaction monitoring—it's fast, cheap, and provides an immediate qualitative snapshot of your reaction's progress.[1] However, interpreting a TLC plate is an art that requires understanding the interplay between the stationary phase, the mobile phase, and the analyte.
Frequently Asked Questions (FAQs)
Q1: My starting material, 3,5-dibromo-2H-pyran-2-one, and my product spot have very similar Retention Factor (Rf) values. How can I reliably tell them apart?
A1: This is a classic challenge. The most robust solution is the use of a "cospot" lane.[2][3] On your TLC plate, create three lanes:
-
Lane 1 (Reference): Spot a diluted solution of your pure starting material.
-
Lane 2 (Cospot): Spot the starting material, and then carefully spot your reaction mixture directly on top of it.
-
Lane 3 (Reaction): Spot only your reaction mixture.
Interpretation:
-
If the starting material is still present, the cospot lane will show a single, round spot at the same height as the reference lane.
-
If the starting material is consumed and a new product is formed with a similar Rf, the cospot lane will show two slightly overlapping spots, often appearing as a single elongated or distorted spot.[3] This confirms the new spot is not the starting material.
-
If you still cannot achieve separation, you must change your solvent system (mobile phase). Experiment with solvent mixtures of different polarities or compositions.
Q2: My spots are streaking badly down the TLC plate. What's causing this and how do I fix it?
A2: Streaking is a common issue that obscures results. The primary causes are:
-
Sample Overloading: The most frequent culprit. The concentration of your spotted sample is too high, saturating the silica gel.[4][5] Solution: Dilute your reaction aliquot significantly with a volatile solvent (like dichloromethane or ethyl acetate) before spotting.
-
Inappropriate Solvent System: If the mobile phase is too polar, it can wash the compound up the plate in a continuous band. If it's not polar enough, the compound may not move off the baseline and can streak due to strong interactions with the silica. Solution: Systematically adjust your solvent system polarity.
-
Acidic or Basic Compounds: 3,5-dibromo-2H-pyran-2-one itself is relatively neutral, but your reactants or products might be acidic or basic. These compounds can interact ionically with the slightly acidic silica gel, causing tailing. Solution: Add a small amount (1-2 drops) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluting solvent to suppress this secondary interaction.[6]
Q3: I see multiple new spots on my TLC. How do I know which is my product and what are the others?
A3: Multiple spots indicate the formation of byproducts or the presence of unreacted starting materials.
-
Causality: 3,5-dibromo-2H-pyran-2-one has two bromine atoms that can potentially react. Nucleophilic attack can occur at different positions, leading to isomeric products. Furthermore, the pyranone ring itself can undergo rearrangement or decomposition under certain conditions.
-
Strategy: There is no substitute for rigorous characterization. However, you can make educated guesses based on polarity. For instance, if you are performing a substitution reaction that replaces a bromine atom with a more polar functional group (like an amine or alcohol), you would expect the product to have a lower Rf (be more polar) than the starting material. The most definitive way to identify the spots is to isolate each one (e.g., via column chromatography) and analyze it by NMR and Mass Spectrometry.
Q4: My compound is not UV-active. How can I visualize my TLC plate?
A4: While the pyranone ring system is UV-active, your product may not be, or you may need a more sensitive method. Use a chemical stain. After eluting the plate, let it dry completely, then dip it into one of the following stains and gently heat with a heat gun:
-
Potassium Permanganate (KMnO₄) Stain: Excellent for compounds with double bonds or other oxidizable functional groups. It provides a yellow spot on a purple background.
-
Ceric Ammonium Molybdate (CAM) or p-Anisaldehyde Stains: These are general-purpose stains that react with a wide variety of organic compounds to give colored spots.[6]
Table 1: Recommended TLC Solvent Systems
Choosing the right mobile phase is critical. A good starting point is a solvent system that gives the starting material an Rf of approximately 0.3-0.4.[2]
| Compound Polarity | Recommended Solvent System (v/v) | Rationale & Notes |
| Non-polar to Moderately Polar | 10-50% Ethyl Acetate in Hexanes | The workhorse for many organic reactions. Adjust the ratio to achieve desired separation. 3,5-dibromo-2H-pyran-2-one has an Rf of 0.4 in 20% ethyl acetate/hexane (5:1 Hexane:EtOAc).[7] |
| Polar | 5-10% Methanol in Dichloromethane | Useful when ethyl acetate/hexanes is not polar enough to move spots off the baseline.[6] |
| Very Polar or Charged | Ethyl Acetate/Butanol/Acetic Acid/Water (80:10:5:5) | This "EBAW" system is for highly polar compounds like amino acids or salts, but it is not suitable for column chromatography.[8] |
Part 2: Nuclear Magnetic Resonance (NMR) Monitoring - Troubleshooting & FAQs
NMR provides detailed structural information, allowing you to unambiguously track the transformation of your starting material into the product.
Frequently Asked Questions (FAQs)
Q1: How can I use ¹H NMR to confirm my reaction is progressing?
A1: You need to identify unique, non-overlapping signals for both your starting material and your expected product.
-
Starting Material: 3,5-dibromo-2H-pyran-2-one has two characteristic doublets in its ¹H NMR spectrum (in CDCl₃) at approximately δ 7.74 and 7.59 ppm.[7]
-
Monitoring: As the reaction proceeds, the integrals of these two peaks should decrease. Simultaneously, new peaks corresponding to your product should appear and their integrals should grow. For example, in a nucleophilic substitution at the 5-position, you might expect the doublet at δ 7.59 ppm to disappear and a new signal to appear, likely with a different chemical shift and coupling pattern depending on the nucleophile.
Q2: My product peaks are overlapping with my starting material or solvent peaks. What are my options?
A2: Peak overlap can make interpretation and quantification impossible.
-
Change the Solvent: This is the easiest and most effective solution. Changing the deuterated solvent can alter the chemical shifts of your analytes due to different solvent-solute interactions. If you are using CDCl₃, try acquiring a spectrum in benzene-d₆ or acetone-d₆.[9] Benzene, in particular, is known for inducing significant shifts in nearby protons.
-
Higher Field NMR: If available, a higher field spectrometer (e.g., 600 MHz vs. 300 MHz) will provide better signal dispersion and may resolve overlapping peaks.
-
Shift Reagents: In complex cases, lanthanide shift reagents can be used to induce large changes in the chemical shifts of nearby protons, but this is an advanced technique and can complicate the spectrum.
Q3: Can I determine the percent conversion of my reaction using NMR?
A3: Absolutely. This is a primary strength of NMR, often referred to as quantitative NMR (qNMR).[10][11]
-
Principle: The area under an NMR peak (the integral) is directly proportional to the number of protons it represents.[11]
-
Method:
-
Identify a clean, non-overlapping peak for the starting material (SM) and one for the product (P).
-
Integrate both peaks.
-
Normalize the integrals by dividing by the number of protons each peak represents. (e.g., if the SM peak is a -CH₃, divide its integral by 3).
-
Calculate the percent conversion: % Conversion = [Normalized Integral (P) / (Normalized Integral (P) + Normalized Integral (SM))] * 100
-
-
Trustworthiness: For the highest accuracy, especially when determining yield, a certified internal standard is required.[12] However, for simple conversion monitoring, the relative ratio of product to starting material is sufficient.[13][14]
Q4: My NMR peaks are very broad. Why is this happening?
A4: Broad peaks can arise from several factors:
-
Poor Shimming: The magnetic field is not homogeneous across the sample. Solution: Re-shim the spectrometer.
-
Low Solubility/Precipitation: If your compound is not fully dissolved or has started to precipitate in the NMR tube, you will get very broad lines. Solution: Try a different, more suitable deuterated solvent or use a more dilute sample.[9]
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Solution: Ensure your glassware is scrupulously clean. If the impurity is in your reaction, it may need to be removed via filtration through a small plug of Celite or silica.
-
Chemical Exchange: If your molecule is undergoing a chemical process (like rotamer interconversion or proton exchange) on the same timescale as the NMR experiment, the peaks can broaden. Solution: Try acquiring the spectrum at a different temperature (either higher or lower) to see if the peaks sharpen.[9]
Table 2: Characteristic NMR Data for 3,5-dibromo-2H-pyran-2-one
This table provides a reference for the starting material signals. Your product signals will vary based on your specific reaction.
| Nucleus | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity & Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.74 | d, J = 2.4 Hz | H-6 |
| 7.59 | d, J = 2.4 Hz | H-4 | |
| ¹³C | 156.4 | - | C-2 (Carbonyl) |
| 149.5 | - | C-6 | |
| 146.6 | - | C-4 | |
| 113.5 | - | C-3 | |
| 99.9 | - | C-5 | |
| (Data sourced from Organic Syntheses Procedure)[7] |
Part 3: Experimental Protocols & Integrated Workflow
Protocol 1: Step-by-Step TLC Monitoring
-
Preparation: Obtain a TLC plate and lightly draw a pencil line about 1 cm from the bottom (the origin). Mark three tick marks for the reference, cospot, and reaction lanes. Prepare a TLC chamber with ~0.5 cm of the chosen eluting solvent and cover it to allow the atmosphere to saturate.
-
Sampling: Withdraw a tiny aliquot from the reaction mixture using a glass capillary spotter.[3] Dilute this aliquot in a small vial with a volatile solvent (e.g., 0.5 mL of ethyl acetate).
-
Spotting:
-
Using a clean capillary, spot the diluted starting material on the left tick mark.
-
Spot the diluted reaction mixture on the right tick mark.
-
Spot the starting material on the central tick mark, let it dry, then spot the reaction mixture directly on top of it. Aim for spots that are 1-2 mm in diameter.[6]
-
-
Development: Carefully place the TLC plate in the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to elute up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry. Visualize the spots using a UV lamp and circle them with a pencil. If necessary, use a chemical stain for further visualization.
-
Analysis: Compare the lanes to determine the presence or absence of starting material and the formation of new products.
Protocol 2: Step-by-Step NMR Sample Preparation for Reaction Monitoring
-
Sampling: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Workup: Quench the aliquot in a vial containing a suitable solvent (e.g., 0.5 mL of ethyl acetate) and a small amount of water or a mild aqueous solution to stop the reaction and extract the organic components. Vortex the vial and allow the layers to separate.
-
Isolation: Carefully remove the organic layer with a pipette and transfer it to a clean vial. Dry the organic layer by passing it through a small plug of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator. It is crucial to remove the protonated reaction solvent completely, as it will obscure signals in the NMR spectrum.
-
Sample Preparation: Redissolve the resulting residue in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Analysis: Transfer the solution to a clean NMR tube, cap it, and acquire the spectrum.
Integrated Troubleshooting Workflow Diagram
When a reaction appears to have stalled, a logical workflow combining TLC and NMR can quickly diagnose the issue.
Caption: Workflow for diagnosing reaction progress using TLC and NMR.
References
-
Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. (2017). ACS Omega. [Link]
-
Thin Layer Chromatography. (2022). Chemistry LibreTexts. [Link]
-
AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. (n.d.). Organic Syntheses. [Link]
-
Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. (2015). Organic Syntheses. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. [Link]
-
(Br) Bromine NMR. (n.d.). University of Ottawa, NMR Facility. [Link]
-
Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Troubleshooting Thin-Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
(79)Br NMR spectroscopy as a practical tool for kinetic analysis. (2009). Magnetic Resonance in Chemistry. [Link]
-
The progress of the reaction was monitored by TLC. After completion... (n.d.). ResearchGate. [Link]
-
Application of Quantitative 19F and 1H NMR for Reaction Monitoring and in Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. (2011). PubMed. [Link]
-
Reactions of 5-formyl-and 5-acyl-3,4-dihydro-2H-pyrans and their annelated analogs with nucleophiles. (2019). ResearchGate. [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2021). Bitesize Bio. [Link]
-
for Reaction Monitoring by NMR. (2012). Mestrelab Research SL. [Link]
-
A Convenient Synthesis of 2H-Pyran-2-ones and of 3- and 5-Bromo-2H-pyran-2-ones. (2000). ResearchGate. [Link]
-
Does anyone have a suggestion for a strong aprotic polar solvent for ALOX TLC? (2021). ResearchGate. [Link]
-
Determining a solvent system. (n.d.). University of York, Department of Chemistry. [Link]
-
Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. (n.d.). Thieme. [Link]
-
Brominated derivatives of 4‐hydroxy‐ and 4‐methoxy‐6‐methyl‐2H‐pyran‐2‐ones. (1976). ResearchGate. [Link]
-
Monitoring Reactions by TLC. (n.d.). Washington State University. [Link]
-
A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. [Link]
-
TLC TROUBLESHOOTING- The most common problems with TLCs. (2021). YouTube. [Link]
-
How To: Monitor by TLC. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. (2012). The Royal Society of Chemistry. [Link]
-
3,5-dibromo-2H-pyran-2-one. (n.d.). PubChem. [Link]
-
Monitoring Reactions by NMR. (n.d.). University of Wisconsin-Madison, Chemistry Department. [Link]
-
Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? (2022). Reddit. [Link]
-
The reaction of geminal bromonitroalkanes with nucleophiles. Part 1. The decomposition of 2-bromo-2-nitropropane-1,3-diol ('Bronopol') in aqueous base. (1981). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
2.3B: Uses of TLC. (2022). Chemistry LibreTexts. [Link]
-
NMR Reaction-Monitoring as a Process Analytical Technique. (2010). Pharmaceutical Technology. [Link]
-
Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. (2011). Analytical Chemistry. [Link]
-
Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder, Organic Chemistry. [Link]
-
NMR of 1-bromopropane for A-level Chemistry. (2021). YouTube. [Link]
-
Reaction Monitoring by NMR. (2021). YouTube. [Link]
-
What is qNMR and why is it important? (n.d.). Mestrelab Resources. [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). National Institutes of Health. [Link]
Sources
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. How To [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. orgchemboulder.com [orgchemboulder.com]
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- 8. Chromatography [chem.rochester.edu]
- 9. Troubleshooting [chem.rochester.edu]
- 10. emerypharma.com [emerypharma.com]
- 11. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Removal of N-Bromosuccinimide from Reaction Mixtures
This guide offers in-depth technical support for researchers, scientists, and drug development professionals on the critical process of removing N-bromosuccinimide (NBS) and its byproduct, succinimide, from reaction mixtures. The following troubleshooting guides and FAQs are designed to address specific experimental challenges with scientifically grounded explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of N-bromosuccinimide and succinimide essential?
A: Residual N-bromosuccinimide, a reactive brominating agent, can lead to undesired side reactions, compromising the integrity of subsequent synthetic steps.[1] Its byproduct, succinimide, while less reactive, frequently complicates product purification due to similar solubility profiles and a tendency to co-elute during chromatography, ultimately affecting the purity and yield of the target compound.[1]
Q2: What are the primary strategies for removing NBS and succinimide?
A: The optimal method is contingent on the stability of your product and the reaction scale. The core techniques include:
-
Quenching: Neutralizing excess NBS with a reducing agent.[1]
-
Aqueous Extraction: Leveraging the high water solubility of succinimide.[2]
-
Chromatography: Separating the product from impurities based on polarity differences.[1]
-
Recrystallization: Purifying solid products from a suitable solvent system.[1]
-
Filtration: Removing precipitated succinimide from the reaction mixture.[1]
Q3: How can I confirm that succinimide has been successfully removed?
A: Analytical techniques are the most reliable confirmation methods. Thin Layer Chromatography (TLC) can often visualize succinimide as a separate spot. For definitive identification and quantification, ¹H NMR spectroscopy is highly effective, with succinimide typically exhibiting a characteristic singlet around δ 2.7 ppm in CDCl₃. LC-MS can also be used to detect trace amounts of the impurity.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My product is sensitive to water, making aqueous extractions for succinimide removal impossible.
Solution: Anhydrous workup conditions are required.
Method 1: Precipitation and Filtration
This technique is effective if your product is soluble in a non-polar solvent where succinimide has low solubility, such as diethyl ether or hexanes.[3]
-
Step-by-Step Protocol:
-
Upon reaction completion, cool the mixture to 0 °C.
-
If excess NBS is present, consider adding a solid-phase quenching agent.
-
Dilute the reaction mixture with a cold, non-polar solvent (e.g., diethyl ether, hexanes) to induce succinimide precipitation.
-
Stir the resulting slurry for 20-30 minutes at 0 °C.
-
Filter the mixture through a sintered glass funnel or a pad of Celite®.
-
Wash the collected solid (succinimide) with additional cold non-polar solvent, combining the filtrates.
-
The filtrate, containing your desired product, can then be concentrated under reduced pressure.
-
Method 2: Direct Chromatographic Purification
Flash column chromatography can effectively separate your product from both NBS and succinimide without an aqueous workup.
-
Key Considerations:
-
Stationary Phase: Silica gel is standard. For acid-sensitive compounds, deactivated silica or neutral alumina should be considered.
-
Mobile Phase: A solvent system must be developed where your product has a distinct Rf from the highly polar succinimide. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is often successful.
-
Issue 2: Succinimide is co-eluting with my product during column chromatography.
Solution: This is a frequent challenge when the product and succinimide have similar polarities.
Strategy 1: Pre-Chromatography Aqueous Wash
Removing the majority of succinimide before chromatography is the most robust strategy.[3]
-
Step-by-Step Protocol:
-
Begin by quenching any unreacted NBS. Add a 10% aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the characteristic bromine color fades.[1]
-
Dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer multiple times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1] This deprotonates the succinimide (pKa ≈ 9.5), forming its highly water-soluble sodium salt.[3][4][5]
-
Perform a final wash of the organic layer with saturated sodium chloride solution (brine) to minimize the amount of dissolved water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate. This crude material, now largely free of succinimide, is ready for chromatography.
-
Strategy 2: Optimization of Chromatographic Conditions
If a pre-column wash is insufficient or not viable, adjusting chromatographic parameters can enhance separation.
-
Solvent System Modification: Experiment with different mobile phase compositions. The addition of a small percentage of a highly polar solvent (e.g., methanol) or a basic modifier (e.g., triethylamine) can alter the retention behavior of both your product and succinimide.
-
Alternative Stationary Phases: If silica gel fails, consider other stationary phases like alumina or reverse-phase (C18) silica, which offer different separation mechanisms.
Issue 3: My large-scale reaction generates excessive aqueous waste during extraction.
Solution: For process scale-up, minimizing waste is a primary concern.
Method: Base Wash and Recrystallization/Precipitation
This approach focuses on efficiently converting succinimide to its salt for removal and then purifying the product without chromatography.
-
Step-by-Step Protocol:
-
After quenching excess NBS, dilute the reaction with a suitable organic solvent.
-
Extract the organic phase with a calculated volume of a dilute aqueous base (e.g., 1 M NaOH or K₂CO₃) to convert succinimide to its salt.
-
Separate and discard the aqueous layer.
-
Wash the organic layer with water, followed by brine.
-
Dry and concentrate the organic layer to obtain the crude product.
-
Purify the crude material by recrystallization.[1] Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while succinimide remains soluble.[1]
-
Workflow for NBS and Succinimide Removal
Caption: Decision workflow for selecting a suitable NBS and succinimide removal strategy.
Quantitative Data Summary
Table 1: Solubility of Succinimide in Common Solvents
| Solvent | Solubility | Reference |
| Water | Soluble (1 g in 3 mL) | [4] |
| Boiling Water | Very Soluble (1 g in 0.7 mL) | [4] |
| Ethanol | Soluble (1 g in 24 mL) | [4] |
| Diethyl Ether | Insoluble | [4][6][7] |
| Chloroform | Insoluble | [4][6][7] |
| Carbon Tetrachloride | Insoluble | [8] |
This data highlights the high solubility of succinimide in water, which is exploited in aqueous extractions, and its insolubility in non-polar organic solvents, which allows for its removal by precipitation and filtration.
References
-
Sciencemadness Discussion Board. Solubility of NBS and succinimide in diethyl ether. [Link]
-
Komali Mam. Trick for NBS | N- Bromosuccinimide | Alkenes-Hydrocarbon chapter. YouTube. [Link]
-
Sciencemadness Discussion Board. N-bromosuccinimide removal at workup. [Link]
-
Wikipedia. N-Bromosuccinimide. [Link]
-
ResearchGate. How to do workup after doing bromination with NBS? [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
Master Organic Chemistry. N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
DrugFuture. Succinimide. [Link]
-
ChemBK. Succinimide. [Link]
-
Organic Syntheses. 3,5-Dibromo-2-pyrone. [Link]
-
Wikipedia. Succinimide. [Link]
-
National Center for Biotechnology Information. Succinimide. PubChem. [Link]
-
Reddit. Please help with a vexing isolation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Succinimide [drugfuture.com]
- 5. Succinimide - Wikipedia [en.wikipedia.org]
- 6. Succinimide | 123-56-8 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
preventing decomposition of 3,5-dibromo-2H-pyran-2-one during workup
Welcome to the technical support center for 3,5-dibromo-2H-pyran-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but sensitive building block in their synthetic endeavors. My aim is to provide you with in-depth, field-tested insights to help you navigate the common challenges associated with the workup and purification of this compound, ensuring the integrity of your material and the success of your subsequent reactions.
Introduction: The Duality of a Potent Diene
3,5-Dibromo-2H-pyran-2-one is a powerful tool in organic synthesis, particularly valued as a diene in Diels-Alder cycloadditions.[1] However, its utility is matched by its inherent instability. The electron-withdrawing bromine atoms, combined with the strained lactone ring, render the molecule susceptible to decomposition under conditions frequently encountered during routine laboratory workups. Many users report product discoloration and the appearance of impurities after aqueous washes or column chromatography, leading to reduced yields and compromised purity.[2]
This guide will address these stability issues head-on, providing not just protocols, but the chemical reasoning behind them, empowering you to troubleshoot and adapt these methods to your specific synthetic context.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My isolated 3,5-dibromo-2H-pyran-2-one is a yellow or brownish solid, not the reported pale-yellow solid. What is causing this discoloration?
Answer: The observed discoloration is a common indicator of decomposition. While the pure compound is a pale-yellow solid, it has been noted to gradually turn yellow upon storage at room temperature.[1] This process is accelerated by exposure to moisture, acid, base, and even prolonged contact with certain chromatographic media. The discoloration is likely due to the formation of small amounts of highly conjugated, colored byproducts arising from ring-opening and subsequent reactions.
Troubleshooting Steps:
-
Storage: Store the compound in a refrigerator or freezer, under an inert atmosphere (argon or nitrogen), and protected from light.
-
Handling: Minimize the time the compound is exposed to the ambient atmosphere during weighing and transfer.
-
Workup and Purification: The key to preventing discoloration is a rapid and gentle workup and purification procedure, which is the primary focus of this guide.
FAQ 2: I'm seeing a new, more polar spot on my TLC plate after an aqueous workup. What is it and how can I avoid it?
Answer: The new, more polar spot is very likely the ring-opened hydroxy-carboxylic acid, a product of lactone hydrolysis. The lactone functionality of the 2-pyrone system is an ester, which is susceptible to both acid- and base-catalyzed hydrolysis.[3]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", fontname="Arial", fontsize=9];
} caption: Hydrolysis of 3,5-dibromo-2H-pyran-2-one.
Causality and Prevention:
-
Basic Conditions: Aqueous basic washes (e.g., sodium bicarbonate, sodium carbonate) are particularly detrimental. The hydroxide or bicarbonate ions act as nucleophiles, attacking the electrophilic carbonyl carbon of the lactone and initiating ring-opening. While a bicarbonate wash is often used to neutralize acid catalysts, it must be performed with care.
-
Acidic Conditions: Prolonged exposure to aqueous acid can also catalyze hydrolysis. Although generally slower than base-catalyzed hydrolysis for esters, it can still be a significant source of impurity.
Recommended Workaround: The "Anhydrous" Quench and Non-Aqueous Workup
For highly sensitive substrates, avoiding an aqueous workup altogether is the most robust solution.
Experimental Protocol 1: Non-Aqueous Workup
-
Quenching: After the reaction is complete, cool the reaction mixture to 0 °C. Instead of adding an aqueous solution, quench the reaction by adding a solid or slurry of a mild base, such as powdered sodium bicarbonate or basic alumina, in an anhydrous organic solvent (e.g., ethyl acetate).
-
Stirring: Stir the resulting suspension vigorously for 15-30 minutes at 0 °C to neutralize any acid.
-
Filtration: Filter the mixture through a pad of Celite® or a short plug of silica gel to remove inorganic salts and the quenching agent.
-
Concentration: Wash the filter cake with fresh, anhydrous solvent and concentrate the combined filtrates under reduced pressure.
This method completely avoids the introduction of water, thus preventing hydrolysis.
FAQ 3: My yield drops significantly after silica gel chromatography, and I see streaking or new spots on the TLC of my column fractions. Is the silica gel decomposing my product?
Answer: Yes, this is a very common issue. Standard silica gel is slightly acidic (pH ≈ 4-5) due to the presence of surface silanol groups (Si-OH). These acidic sites can catalyze the decomposition of acid-sensitive compounds like 3,5-dibromo-2H-pyran-2-one.[4]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#EA4335", fontname="Arial", fontsize=9];
} caption: Decomposition on acidic silica gel.
Troubleshooting and Alternative Purification Strategies:
| Parameter | Standard Silica Gel | Deactivated Silica Gel | Neutral Alumina | Reversed-Phase Silica |
| Acidity | Slightly Acidic | Neutralized | Basic or Neutral | N/A (hydrophobic) |
| Best For | General purpose | Acid-sensitive compounds | Base-stable compounds, amines | Polar compounds |
| Potential Issues | Decomposition of acid-labile compounds. | Requires pre-treatment. | Can be more retentive for polar compounds. | Requires aqueous mobile phases, which may not be suitable. |
| Recommendation | Avoid for final purification of 3,5-dibromo-2H-pyran-2-one. | Highly Recommended. | A viable alternative. | Use with caution due to potential for hydrolysis. |
Experimental Protocol 2: Purification using Deactivated Silica Gel
-
Preparation of Deactivated Silica:
-
Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexanes/ethyl acetate).
-
Add 1-2% triethylamine (Et₃N) by volume to the slurry.
-
Stir for 15 minutes, then pack your column with this slurry.
-
Flush the packed column with one to two column volumes of the eluent containing 1% Et₃N to ensure all acidic sites are neutralized.[5]
-
Finally, flush the column with two column volumes of your eluent without Et₃N to remove the excess base before loading your sample.
-
-
Chromatography:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Load the sample onto the column and elute with your chosen solvent system.
-
Monitor fractions by TLC. The product should now elute without significant decomposition.
-
FAQ 4: I need to perform an aqueous workup to remove water-soluble byproducts. How can I minimize decomposition?
Answer: If a non-aqueous workup is not feasible, you can still significantly reduce decomposition by carefully controlling the conditions of your aqueous wash.
Experimental Protocol 3: Optimized Aqueous Workup for Sensitive Lactones
-
Temperature Control: Conduct all aqueous washes at low temperature (0-5 °C) by pre-chilling your aqueous solutions and performing the extraction in a separatory funnel jacketed with an ice bath. Lower temperatures significantly slow the rate of hydrolysis.
-
Minimize Contact Time: Perform the washes as quickly and efficiently as possible. Do not let the layers sit in the separatory funnel for extended periods.
-
Use a Weak Base for Neutralization: If you must neutralize an acidic reaction mixture, use a saturated solution of sodium bicarbonate (NaHCO₃), not stronger bases like sodium carbonate or hydroxide. Add it slowly and carefully to control CO₂ evolution.
-
Brine Wash: After the final aqueous wash, perform a wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove the bulk of the dissolved water from the organic layer.
-
Thorough Drying: Dry the organic layer over a generous amount of an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent is free-flowing and not clumped together, indicating sufficient drying.
-
Rapid Concentration: Remove the solvent under reduced pressure as quickly as possible, avoiding excessive heating of the flask.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#34A853", fontname="Arial", fontsize=9];
} caption: Optimized aqueous workup workflow.
By implementing these optimized procedures, you can significantly improve the yield and purity of your 3,5-dibromo-2H-pyran-2-one, ensuring a successful outcome for your synthetic projects.
References
-
Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses Procedure. Available from: [Link]
-
Jilalat, A. E., Al-Garadi, W. H. A. H., Karrouchi, K., & Essassi, E. M. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. Available from: [Link]
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Posner, G. H., et al. (2015). Preparation of 3,5-Dibromo-2-Pyrone From Coumalic Acid. ResearchGate. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 3,5-dibromo-2H-pyran-2-one. PubChem. Available from: [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Available from: [Link]
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Gorbunov, A., et al. (2014). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. Available from: [Link]
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Kotretsou, S. I., et al. (2000). A Convenient Synthesis of 2H-Pyran-2-ones and of 3- and 5-Bromo-2H-pyran-2-ones. ResearchGate. Available from: [Link]
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Organic Syntheses. (2015). Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid. Organic Syntheses, 92, 148-155. Available from: [Link]
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University of Rochester, Department of Chemistry. (n.d.). About Workup. Available from: [Link]
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Sreenivasulu, C., et al. (2019). Crystal structure of 2-amino-4-(3,5-dibromo-4-hydroxyphenyl)-7-methyl-5-oxo-2H,5H-pyrano[4,3-b]pyran-3-carbonitrile, C16H10Br2N2O4. ResearchGate. Available from: [Link]
- Google Patents. (n.d.). US3720689A - Process for stabilizing lactones.
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Yang, L., et al. (2021). Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. ACS Energy Letters. Available from: [Link]
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Yi, L., Bandu, M. L., & Desaire, H. (2005). Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization. Analytical Chemistry, 77(20), 6655–6663. Available from: [Link]
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Vatsouro, I., et al. (2018). Nucleophilic ring opening of 2-pyrone (1).. ResearchGate. Available from: [Link]
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Bringmann, G., et al. (2007). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. ResearchGate. Available from: [Link]
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Lee, S., et al. (2018). Microwave-enhanced catalytic degradation of organic compounds with silica-coated iron oxide nanocrystals via fenton-like reaction pathway. Scientific Reports, 8(1), 1-10. Available from: [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Available from: [Link]
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Russell, P. F., et al. (1982). Structural studies on bio-active compounds. Part 3. Re-examination of the hydrolysis of the antimalarial drug pyrimethamine and related derivatives and crystal structure of a hydrolysis product. Journal of the Chemical Society, Perkin Transactions 1, 1771-1775. Available from: [Link]
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Dordick, J. S. (1991). Non-aqueous enzymology. Current Opinion in Biotechnology, 2(3), 401-407. Available from: [Link]
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Wang, C., et al. (2020). Accelerated catalytic ozonation for aqueous nitrobenzene degradation over Ce-loaded silicas: Active sites and pathways. ResearchGate. Available from: [Link]
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Wang, Y., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 26(16), 4983. Available from: [Link]
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National Institutes of Health Office of Dietary Supplements. (2023). Ashwagandha: Is it helpful for stress, anxiety, or sleep?. Available from: [Link]
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Validation & Comparative
A Comparative Guide to Purity Assessment of Synthesized 3,5-dibromo-2H-pyran-2-one: A Senior Application Scientist's Perspective
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and translatable results are built. In the synthesis of novel chemical entities, intermediates like 3,5-dibromo-2H-pyran-2-one serve as critical building blocks. Their impurity profile can significantly impact the outcome of subsequent reactions, influencing yield, selectivity, and the toxicological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of established analytical techniques for assessing the purity of synthesized 3,5-dibromo-2H-pyran-2-one, grounded in experimental data and field-proven insights.
The synthetic route to 3,5-dibromo-2H-pyran-2-one, often involving the bromination of a pyrone precursor, can lead to a variety of impurities. These may include unreacted starting materials, mono-brominated species such as 5-bromo-2-pyrone, and other process-related impurities. Therefore, a robust analytical strategy employing orthogonal methods is paramount to ensure the quality of this key intermediate.
Comparative Analysis of Purity Assessment Techniques
A multi-faceted approach to purity determination provides a comprehensive understanding of the synthesized compound. While each technique offers unique advantages, a combination of chromatographic and spectroscopic methods is often necessary for a complete purity profile.
| Technique | Principle | Strengths | Limitations | Typical Purity Range Detected |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary phase and a mobile phase. | Rapid, inexpensive, good for reaction monitoring. | Low resolution, not quantitative, less sensitive. | Qualitative assessment |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on differential partitioning between a stationary phase and a liquid mobile phase under high pressure. | Highly sensitive, quantitative, high resolution, suitable for automation. | Requires method development, more expensive than TLC. | >95% |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei, allowing for absolute purity determination against a certified internal standard. | Absolute quantification without a specific reference standard for the analyte, provides structural information. | Lower sensitivity than HPLC, requires a certified internal standard, higher initial instrument cost. | 85-99.9% |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Highly sensitive, provides molecular weight information, can be coupled with chromatography (e.g., LC-MS). | Not inherently quantitative without calibration, can suffer from matrix effects. | Primarily for identification |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by specific molecular vibrations (functional groups). | Rapid identification of functional groups, good for confirming the presence of the target molecule. | Not suitable for quantification of minor impurities, complex spectra can be difficult to interpret for mixtures. | Primarily for identification |
Experimental Protocols and Data Interpretation
Thin-Layer Chromatography (TLC): The First Line of Assessment
TLC is an indispensable tool for the real-time monitoring of reaction progress and for a rapid, qualitative assessment of the purity of the crude product.
Experimental Protocol: TLC Analysis
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate (e.g., 5:1 v/v) is a common starting point. The polarity can be adjusted to achieve optimal separation.
-
Sample Preparation: Dissolve a small amount of the crude and purified 3,5-dibromo-2H-pyran-2-one in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Apply a small spot of each sample to the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing the mobile phase.
-
Visualization: Visualize the separated spots under UV light (254 nm). The Rf (retention factor) value for each spot should be calculated (Rf = distance traveled by spot / distance traveled by solvent front).
Data Interpretation:
For 3,5-dibromo-2H-pyran-2-one, a typical Rf value is around 0.40 in a 5:1 hexane:ethyl acetate system.[1] The presence of multiple spots indicates the presence of impurities. For instance, the common byproduct 5-bromo-2-pyrone has a lower Rf value of approximately 0.30 in the same system.[1] While TLC is excellent for a quick check, it should not be used for final purity determination due to its limited resolution and non-quantitative nature.[2]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity
Reversed-phase HPLC (RP-HPLC) is the most widely used technique for the accurate quantification of the purity of organic compounds due to its high resolution and sensitivity.
Experimental Protocol: RP-HPLC Method for 3,5-dibromo-2H-pyran-2-one
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable choice.
-
Mobile Phase: A gradient elution is often employed for optimal separation of impurities with varying polarities. A typical gradient could be:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
-
Gradient: Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the pyranone ring exhibits strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.
Data Presentation: HPLC Purity Analysis
| Compound | Retention Time (min) | Peak Area (%) |
| 5-bromo-2-pyrone (impurity) | ~5.8 | 0.5 |
| 3,5-dibromo-2H-pyran-2-one | ~8.2 | 99.3 |
| Unidentified Impurity | ~9.5 | 0.2 |
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a reliable assessment, the method must be validated for parameters such as linearity, precision, accuracy, and specificity.[3]
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Determination Method
qNMR provides a powerful alternative to chromatographic methods for purity assessment. It allows for the direct quantification of a compound against an internal standard of known purity, without the need for a reference standard of the analyte itself.[2][4]
Experimental Protocol: qNMR for 3,5-dibromo-2H-pyran-2-one
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 3,5-dibromo-2H-pyran-2-one sample into a vial.
-
Accurately weigh a similar amount of a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) into the same vial. The standard should have a simple, well-resolved proton signal that does not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative 1H NMR spectrum using a high-field NMR spectrometer.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to allow for complete relaxation between scans.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard. For 3,5-dibromo-2H-pyran-2-one, the two doublets in the aromatic region are suitable.[1]
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Data Presentation: qNMR Purity Analysis
| Parameter | 3,5-dibromo-2H-pyran-2-one | Internal Standard (Maleic Anhydride) |
| Mass (mg) | 15.20 | 14.85 |
| Molecular Weight ( g/mol ) | 253.88 | 98.06 |
| 1H NMR Signal | δ 7.59 (d, 1H), 7.74 (d, 1H) | δ 7.10 (s, 2H) |
| Integral (I) | 1.00 (for δ 7.59) | 1.95 |
| Number of Protons (N) | 1 | 2 |
| Standard Purity (%) | - | 99.9% |
| Calculated Purity (%) | \multicolumn{2}{c | }{98.7% } |
Orthogonal Methods for Comprehensive Characterization
While TLC, HPLC, and qNMR are primary tools for purity assessment, other spectroscopic techniques are crucial for confirming the identity and structural integrity of the synthesized 3,5-dibromo-2H-pyran-2-one.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. For 3,5-dibromo-2H-pyran-2-one (C5H2Br2O2), the expected molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (79Br and 81Br in approximately 1:1 natural abundance). This results in a cluster of peaks for the molecular ion (M+, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups. For 3,5-dibromo-2H-pyran-2-one, the IR spectrum will show characteristic absorption bands for the α,β-unsaturated lactone carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹, and C=C stretching vibrations in the 1600-1650 cm⁻¹ region.[1]
Visualizing the Purity Assessment Workflow
A logical and systematic workflow is essential for the efficient and accurate determination of purity.
Caption: A typical workflow for the synthesis, purification, and comprehensive purity assessment of 3,5-dibromo-2H-pyran-2-one.
Conclusion: An Integrated Approach to Ensuring Quality
The reliable assessment of the purity of synthesized 3,5-dibromo-2H-pyran-2-one necessitates a multi-technique, orthogonal approach. While TLC serves as a rapid qualitative check during synthesis and purification, HPLC provides the industry-standard for high-resolution, quantitative purity determination. For an absolute and independent measure of purity, qNMR is an invaluable tool. Complementary techniques such as mass spectrometry and FTIR spectroscopy are essential for unequivocal structural confirmation. By judiciously selecting and combining these analytical methods, researchers and drug development professionals can ensure the quality and integrity of this vital synthetic intermediate, thereby fostering confidence in their subsequent scientific endeavors.
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
-
Cho, H.-K., et al. (2015). Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid. Organic Syntheses, 92, 148-155. [Link]
-
Posner, G. H., et al. (1993). An Improved Preparation of 3-Bromo-2H-pyran-2-one: An Ambiphilic Diene for Diels-Alder Cycloadditions. Organic Syntheses, 71, 137. [Link]
-
PubChem. (n.d.). 3,5-dibromo-2H-pyran-2-one. National Center for Biotechnology Information. [Link]
-
Kotretsou, S. I., et al. (2000). A Convenient Synthesis of 2H-Pyran-2-ones and of 3- and 5-Bromo-2H-pyran-2-ones. Synthetic Communications, 30(8), 1435-1443. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1994). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]
-
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]
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A Comprehensive Guide to the Synthesis and Spectroscopic Validation of 3,5-dibromo-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the synthesis of 3,5-dibromo-2H-pyran-2-one, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. We will delve into a validated synthetic protocol and detail the spectroscopic methods essential for unambiguous structural confirmation. Furthermore, a comparative analysis with a related brominated pyranone derivative is presented to highlight the key distinguishing features in their spectral data, ensuring accurate identification in a research setting.
Introduction: The Significance of Halogenated Pyranones
2H-pyran-2-one scaffolds are prevalent in a wide array of biologically active natural products and synthetic compounds. The introduction of halogen atoms, such as bromine, onto the pyranone ring can significantly modulate the molecule's electronic properties, reactivity, and biological activity. 3,5-dibromo-2H-pyran-2-one, in particular, serves as a versatile intermediate, with its two bromine atoms providing reactive handles for further functionalization through cross-coupling reactions, enabling the synthesis of complex molecular architectures. Given its potential in drug discovery and materials science, a robust and well-characterized synthetic route is of paramount importance.
Synthesis of 3,5-dibromo-2H-pyran-2-one: A Step-by-Step Approach
A reliable and scalable synthesis of 3,5-dibromo-2H-pyran-2-one has been established starting from coumalic acid. This multi-step procedure involves the initial formation of 2H-pyran-2-one, followed by a sequential bromination and dehydrobromination sequence.
Reaction Pathway
The synthesis commences with the decarboxylation of coumalic acid to yield 2H-pyran-2-one. This is followed by a selective bromination at the 3- and 5-positions. The choice of brominating agent and reaction conditions is crucial to achieve the desired dibrominated product with high selectivity and yield. A subsequent dehydrobromination step then furnishes the final product, 3,5-dibromo-2H-pyran-2-one.
Caption: Synthetic workflow for 3,5-dibromo-2H-pyran-2-one.
Spectroscopic Validation: Unambiguous Characterization of 3,5-dibromo-2H-pyran-2-one
The structural identity and purity of the synthesized 3,5-dibromo-2H-pyran-2-one must be rigorously confirmed through a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's framework.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 3,5-dibromo-2H-pyran-2-one is expected to be relatively simple due to the molecule's symmetry. The two protons on the pyranone ring are chemically distinct and will appear as two distinct signals. The proton at the 4-position and the proton at the 6-position will likely appear as doublets due to coupling with each other. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine atoms and the lactone functionality.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 3,5-dibromo-2H-pyran-2-one, five distinct carbon signals are expected: one for the carbonyl carbon of the lactone, and four for the sp²-hybridized carbons of the pyranone ring. The carbons directly attached to the bromine atoms will exhibit chemical shifts influenced by the halogen's electronegativity and heavy atom effect.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3,5-dibromo-2H-pyran-2-one will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the α,β-unsaturated lactone. This peak typically appears in the region of 1720-1740 cm⁻¹. Other characteristic absorptions include C=C stretching vibrations of the pyranone ring and C-Br stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3,5-dibromo-2H-pyran-2-one, the mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M⁺) will appear as a cluster of peaks with a specific intensity ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern will likely involve the loss of bromine atoms and/or carbon monoxide from the parent ion.
Comparative Spectroscopic Analysis: 3,5-dibromo-2H-pyran-2-one vs. 3-bromo-5,6-dihydro-2H-pyran-2-one
To highlight the distinguishing spectroscopic features of 3,5-dibromo-2H-pyran-2-one, a comparison with a structurally related compound, 3-bromo-5,6-dihydro-2H-pyran-2-one, is presented. The key difference between these two molecules is the presence of a double bond in the pyranone ring of the target compound, which is absent in the dihydro-analogue. This structural variance leads to significant differences in their spectroscopic data.
| Spectroscopic Method | 3,5-dibromo-2H-pyran-2-one | 3-bromo-5,6-dihydro-2H-pyran-2-one | Key Differentiating Features |
| ¹H NMR | Signals in the aromatic/vinylic region. | Signals in the aliphatic region for the -CH₂-CH₂- protons. | The absence of aliphatic protons and the presence of vinylic protons in the spectrum of 3,5-dibromo-2H-pyran-2-one are definitive. |
| ¹³C NMR | All carbons are sp² hybridized (except the carbonyl carbon). | Presence of sp³ hybridized carbon signals for the -CH₂-CH₂- group. | The upfield chemical shifts of the sp³ carbons in the dihydro-analogue are a clear distinction. |
| IR | Strong C=O stretch (~1720-1740 cm⁻¹), C=C stretches. | Strong C=O stretch (~1750-1770 cm⁻¹), C-H stretches for sp³ carbons. | The C=O stretch in the saturated lactone is typically at a higher wavenumber. The presence of sp³ C-H stretches is also indicative of the dihydro-analogue. |
| MS (Molecular Ion) | Expected M⁺ with isotopic pattern for C₅H₂Br₂O₂. | Expected M⁺ with isotopic pattern for C₅H₅BrO₂. | The molecular weight difference of a bromine atom and three hydrogen atoms is readily apparent. |
Experimental Protocols
Synthesis of 3,5-dibromo-2H-pyran-2-one
Materials: Coumalic acid, brominating agent (e.g., N-bromosuccinimide), suitable solvent (e.g., carbon tetrachloride), radical initiator (e.g., benzoyl peroxide), and a base for dehydrobromination (e.g., triethylamine).
Procedure:
-
Synthesis of 2H-Pyran-2-one: Coumalic acid is heated to induce decarboxylation, yielding 2H-pyran-2-one. The product is typically purified by distillation.
-
Dibromination: To a solution of 2H-pyran-2-one in a suitable solvent, the brominating agent and a radical initiator are added. The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Dehydrobromination: After the dibromination is complete, the reaction mixture is cooled, and a base is added to effect dehydrobromination. The mixture is stirred at room temperature until the reaction is complete.
-
Work-up and Purification: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure 3,5-dibromo-2H-pyran-2-one.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Samples can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting mass-to-charge ratios of the ions are recorded.
Conclusion
The synthesis and rigorous spectroscopic validation of 3,5-dibromo-2H-pyran-2-one are essential for its effective utilization in research and development. This guide has provided a detailed protocol for its synthesis and a comprehensive overview of the key spectroscopic features that confirm its structure. By comparing its spectral data with that of a related compound, we have highlighted the critical differences that allow for its unambiguous identification. This information will be invaluable to researchers working with halogenated pyranones and related heterocyclic systems.
References
-
Posner, G. H.; et al. An Improved Preparation of 3-Bromo-2H-Pyran-2-One: An Ambiphilic Diene for Diels-Alder Cycloadditions. Org. Synth.1996 , 73, 231. [Link]
-
PubChem Compound Summary for CID 11379789, 3,5-dibromo-2H-pyran-2-one. National Center for Biotechnology Information. [Link]
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- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Safety Operating Guide
Navigating the Handling of 3,5-dibromo-2H-Pyran-2-one: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
The novel heterocyclic compound, 3,5-dibromo-2H-Pyran-2-one, presents a unique scaffold for potential therapeutic agents. As with any new chemical entity, a thorough understanding of its safe handling is paramount to protecting laboratory personnel and ensuring the integrity of research. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on the known hazards of structurally similar brominated and heterocyclic compounds is essential. This guide provides a comprehensive overview of the recommended personal protective equipment (PPE), operational procedures, and disposal plans for handling 3,5-dibromo-2H-Pyran-2-one.
Understanding the Potential Risks: A Cautious Approach
Given the presence of two bromine atoms on a pyran-2-one ring, we must anticipate potential hazards including acute toxicity, skin and eye irritation or damage, and possible long-term health effects. Halogenated organic compounds can be readily absorbed through the skin and respiratory tract. Therefore, all handling procedures should be designed to minimize direct contact and aerosol generation.
Core Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial for creating a robust barrier against potential exposure. The following table summarizes the minimum recommended PPE for handling 3,5-dibromo-2H-Pyran-2-one.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended.[1] | The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach of the outer glove. Nitrile provides good resistance to a range of chemicals. |
| Eye and Face Protection | Chemical splash goggles that conform tightly to the face are essential.[2][3] A face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk.[3] | Goggles protect against splashes and vapors reaching the eyes.[2][3] A face shield provides an additional layer of protection for the entire face from splashes or unexpected reactions. |
| Body Protection | A flame-resistant laboratory coat with long sleeves and tight-fitting cuffs is mandatory.[4] For larger scale operations or when handling concentrates, a chemical-resistant apron should be worn over the lab coat.[5] | The lab coat protects the skin and personal clothing from contamination. The apron offers an extra layer of protection against spills of corrosive or readily absorbed chemicals. |
| Respiratory Protection | All handling of solid 3,5-dibromo-2H-Pyran-2-one and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][6] | A fume hood is a critical engineering control that captures and exhausts airborne contaminants, providing the primary means of respiratory protection. |
Procedural Guidance for Safe Handling
Adherence to a strict operational workflow is as critical as the PPE itself. The following step-by-step procedures are designed to minimize risk at every stage of handling.
Pre-Handling Checklist:
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate working height.
-
PPE Inspection: Before entering the laboratory, inspect all PPE for any signs of damage or wear.
-
Emergency Equipment Location: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
Step-by-Step Handling Protocol:
-
Donning PPE: Follow a systematic procedure for donning PPE to ensure complete protection. A recommended sequence is provided in the workflow diagram below.
-
Material Handling:
-
When weighing the solid compound, do so within the fume hood on a disposable weigh boat.
-
Use a spatula for transfers to minimize dust generation.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Thoroughly decontaminate the work area within the fume hood.
-
Segregate all contaminated disposable materials for proper waste disposal.
-
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. A detailed doffing sequence is illustrated in the diagram below.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves.[1]
Visualizing the Safety Workflow: Donning and Doffing PPE
Caption: A logical workflow for donning and doffing Personal Protective Equipment to minimize cross-contamination.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate the hazard.
Small Spills (within a fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., sand, vermiculite).[7]
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
Large Spills (outside a fume hood):
-
Evacuate the immediate area and restrict access.[4]
-
Alert laboratory management and the institutional safety office immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
Disposal of 3,5-dibromo-2H-Pyran-2-one Waste
All materials contaminated with 3,5-dibromo-2H-Pyran-2-one must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solids, including gloves, weigh boats, and absorbent materials, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing 3,5-dibromo-2H-Pyran-2-one in a compatible, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Disposal Method: Follow all institutional and local regulations for the disposal of halogenated organic waste. Incineration is often the preferred method for such compounds to ensure complete destruction.[8]
By adhering to these stringent safety protocols, researchers can confidently work with 3,5-dibromo-2H-Pyran-2-one while prioritizing their personal safety and the integrity of their research environment. This proactive approach to laboratory safety is the foundation of scientific excellence.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol. Retrieved from [Link]
-
CPAchem Ltd. (2023). Safety Data Sheet: 2,3-Dibromo-1-propanol. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
BLD Pharmatech. (n.d.). Safety Data Sheet: 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine. Retrieved from [Link]
-
University of Washington. (n.d.). Chemical Process SOP Example. Retrieved from [Link]
-
Environmental Health & Safety. (2024). Common Personal Protective Equipment. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
Feed the Future Innovation Lab for Livestock Systems. (2022). Good Laboratory Management: Personal Protective Equipment (PPE). YouTube. Retrieved from [Link]
-
University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]
-
International Enviroguard. (2020). PPE For Laboratory Workers: Types and Requirements. Retrieved from [Link]
-
MDPI. (n.d.). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Retrieved from [Link]
-
ResearchGate. (2025). Genetic toxicity testing of 3-methyl-2H-furo[2,3-c]pyran-2-one, an important biologically active compound from plant-derived smoke. Retrieved from [Link]
-
University of Oklahoma. (2025-2026). EHSO Manual: Hazardous Waste. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2018). Toxicological Profile for 1,2-Dibromo-3-chloropropane. Retrieved from [Link]
-
ResearchGate. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
Sources
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. safety.rochester.edu [safety.rochester.edu]
- 3. int-enviroguard.com [int-enviroguard.com]
- 4. uwyo.edu [uwyo.edu]
- 5. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 6. fishersci.com [fishersci.com]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
